molecular formula C34H34N4O5 B1680181 RU 45196 CAS No. 121548-81-0

RU 45196

Número de catálogo: B1680181
Número CAS: 121548-81-0
Peso molecular: 578.7 g/mol
Clave InChI: QPQQKBDBSOYBMH-SYSRPTNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

structure given in first source;  analog of mifepristone

Propiedades

Número CAS

121548-81-0

Fórmula molecular

C34H34N4O5

Peso molecular

578.7 g/mol

Nombre IUPAC

(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C34H34N4O5/c1-3-15-34(40)16-14-27-25-10-8-22-17-23(39)9-11-24(22)30(25)26(18-33(27,34)2)21-6-4-20(5-7-21)19-35-28-12-13-29(38(41)42)32-31(28)36-43-37-32/h4-7,12-13,17,25-27,35,40H,8-11,14,16,18-19H2,1-2H3/t25-,26+,27-,33-,34+/m0/s1

Clave InChI

QPQQKBDBSOYBMH-SYSRPTNISA-N

SMILES isomérico

CC#C[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)CNC6=CC=C(C7=NON=C67)[N+](=O)[O-])C)O

SMILES canónico

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)CNC6=CC=C(C7=NON=C67)[N+](=O)[O-])C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

RU 45196;  RU-45196;  RU45196; 

Origen del producto

United States

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of RU 45196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 45196, more commonly known as Mifepristone or RU-486, is a synthetic steroid with potent antagonist effects on both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). Its high-affinity binding to these nuclear receptors initiates a cascade of molecular events that disrupt the normal signaling pathways of progesterone and cortisol, respectively. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, offering insights into its receptor interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Dual Antagonism of Progesterone and Glucocorticoid Receptors

This compound is a 19-norsteroid that functions as a competitive antagonist at the progesterone and glucocorticoid receptors.[1] It binds with high affinity to the ligand-binding domains of these receptors, preventing the natural ligands, progesterone and glucocorticoids, from binding and initiating their downstream effects.[1][2]

Progesterone Receptor (PR) Antagonism

At the progesterone receptor, this compound acts as a pure antagonist with minimal agonistic activity.[1] Its binding blocks the gene regulatory functions of progesterone, which are crucial for the implantation of an embryo and the maintenance of pregnancy.[3] This antagonism leads to a withdrawal of progesterone support for the endometrium, resulting in changes that are unfavorable for a developing pregnancy.[1]

Glucocorticoid Receptor (GR) Antagonism

This compound also exhibits a strong antagonistic effect on the glucocorticoid receptor.[2] By blocking the action of endogenous glucocorticoids like cortisol, it can interfere with a wide range of physiological processes, including metabolism, inflammation, and the stress response. This antiglucocorticoid activity is dose-dependent.

Quantitative Binding Affinity

The potency of this compound as a receptor antagonist is reflected in its high binding affinity for both the progesterone and glucocorticoid receptors. The following table summarizes the key quantitative data for the closely related and often interchangeably referenced compound, RU-486 (Mifepristone).

ReceptorLigandBinding Affinity (Ki)Reference
Progesterone Receptor (PR)RU-486 (Mifepristone)~1.9 nM[4]
Glucocorticoid Receptor (GR)RU-486 (Mifepristone)~2.0 nM[4]

Molecular Signaling Pathways

The binding of this compound to the PR and GR induces conformational changes in the receptors that differ from those induced by agonist binding. These altered conformations are central to its antagonistic effects.

Progesterone Receptor Signaling Pathway (Antagonized by this compound)

In the absence of progesterone, the PR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Progesterone binding triggers the dissociation of HSPs, receptor dimerization, and translocation to the nucleus. Inside the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA and recruits coactivators to initiate gene transcription.

This compound binding also causes HSP dissociation and nuclear translocation. However, the this compound-bound PR adopts a conformation that is unable to effectively recruit coactivators.[5] This prevents the initiation of gene transcription, thereby blocking the effects of progesterone.

PR_antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR_HSP PR-HSP Complex PR_RU45196 PR-RU 45196 Complex PR_HSP->PR_RU45196 Conformational Change RU45196 This compound RU45196->PR_HSP Binds HSP HSPs PR_RU45196->HSP Dissociation PR_RU45196_dimer PR-RU 45196 Dimer PR_RU45196->PR_RU45196_dimer Dimerization & Nuclear Translocation PRE PRE (DNA) PR_RU45196_dimer->PRE Binds Coactivators Coactivators PRE->Coactivators Fails to Recruit No_Transcription No Gene Transcription Coactivators->No_Transcription

This compound antagonism of the Progesterone Receptor signaling pathway.
Glucocorticoid Receptor Signaling Pathway (Antagonized by this compound)

Similar to the PR, the GR is located in the cytoplasm in a complex with HSPs in its inactive state. Glucocorticoid binding leads to HSP dissociation, dimerization, and nuclear translocation. In the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) and recruits coactivators to regulate gene expression.

When this compound binds to the GR, it also induces nuclear translocation.[6] However, the antagonist-bound receptor complex fails to recruit coactivators and instead can recruit corepressors, such as Nuclear Receptor Corepressor (NCoR).[7][8] This active repression of gene transcription further contributes to its potent antagonistic effects.

GR_antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_HSP GR-HSP Complex GR_RU45196 GR-RU 45196 Complex GR_HSP->GR_RU45196 Conformational Change RU45196 This compound RU45196->GR_HSP Binds HSP HSPs GR_RU45196->HSP Dissociation GR_RU45196_dimer GR-RU 45196 Dimer GR_RU45196->GR_RU45196_dimer Dimerization & Nuclear Translocation GRE GRE (DNA) GR_RU45196_dimer->GRE Binds Corepressors Corepressors (e.g., NCoR) GRE->Corepressors Recruits Gene_Repression Gene Repression Corepressors->Gene_Repression

This compound antagonism of the Glucocorticoid Receptor signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action has been achieved through a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the PR and GR.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell lysates or purified receptor preparations containing the target receptor (PR or GR).

  • Radiolabeled ligand (e.g., [³H]-progesterone or [³H]-dexamethasone).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and the receptor preparation with increasing concentrations of unlabeled this compound. A control group with no unlabeled competitor is included to determine total binding.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 1-2 hours at a specific temperature, e.g., 4°C or room temperature).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) for Receptor-Coregulator Interaction

This technique is used to demonstrate the recruitment of corepressors to the GR in the presence of this compound.

Objective: To detect the interaction between the GR and corepressor proteins (e.g., NCoR) in a cellular context.

Materials:

  • Cells expressing the GR.

  • This compound and a control agonist (e.g., dexamethasone).

  • Lysis buffer (non-denaturing).

  • Antibody specific to the GR.

  • Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads).

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for the GR and the corepressor of interest (e.g., NCoR).

Protocol:

  • Cell Treatment: Treat cells with this compound, an agonist (positive control), or vehicle (negative control).

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the GR.

  • Complex Capture: Add protein A/G beads to the lysate to capture the GR-antibody complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

  • Detection: Probe the membrane with antibodies against the GR (to confirm successful immunoprecipitation) and the corepressor (to detect its presence in the complex).

Immunofluorescence for Receptor Nuclear Translocation

This method visualizes the subcellular localization of the PR and GR in response to this compound treatment.

Objective: To determine if this compound induces the translocation of the PR and GR from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips.

  • This compound and a control agonist.

  • Fixative (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., PBS with Triton X-100).

  • Blocking buffer (e.g., PBS with bovine serum albumin).

  • Primary antibody against the target receptor (PR or GR).

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Protocol:

  • Cell Treatment: Treat cells on coverslips with this compound, an agonist, or vehicle.

  • Fixation: Fix the cells with a suitable fixative to preserve cellular structures.

  • Permeabilization: Permeabilize the cell membranes to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the target receptor.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Nuclear Staining: Stain the nuclei with a counterstain like DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the receptor using a fluorescence microscope. Compare the localization in treated versus untreated cells.

Conclusion

This compound exerts its potent biological effects through a well-defined mechanism of action centered on the competitive antagonism of the progesterone and glucocorticoid receptors. Its high-affinity binding induces specific conformational changes in these receptors, leading to the inhibition of coactivator recruitment and, in the case of the glucocorticoid receptor, the active recruitment of corepressors. This dual antagonism disrupts the normal signaling pathways of progesterone and glucocorticoids, providing the molecular basis for its clinical applications. The experimental protocols detailed herein represent the foundational techniques for the ongoing investigation and characterization of nuclear receptor modulators.

References

The Discovery and Synthesis of RU 45196: A High-Affinity Fluorescent Probe for Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RU 45196 is a seminal fluorescent steroid derivative that has played a significant role in the study of steroid hormone action. This technical guide provides a comprehensive overview of the discovery, synthesis, and core characteristics of this compound, an 11β-substituted 19-norsteroid of the estra-4,9-diene series. Its unique properties, including high binding affinity for both the glucocorticoid (GR) and progesterone (B1679170) receptors (PR), coupled with its intrinsic fluorescence, have made it an invaluable tool for researchers. This document details the experimental protocols for its synthesis and binding assays, presents quantitative binding data in a structured format, and illustrates the key molecular interactions and experimental workflows through detailed diagrams.

Introduction and Discovery

The study of steroid hormone receptors and their signaling pathways has been fundamental to understanding numerous physiological and pathological processes. A key challenge in this field has been the development of molecular probes that can visualize and quantify receptor-ligand interactions within cellular and subcellular compartments. The discovery of this compound by Teutsch and colleagues in the early 1990s represented a significant breakthrough in this area.

This compound was designed as a fluorescent analog of potent steroid receptor ligands. It is structurally an 11β-substituted 19-norsteroid of the estra-4,9-diene series, a class of compounds known for their high affinity for steroid receptors. The innovative step in the design of this compound was the incorporation of a nitrobenzoxadiazole (NBD) fluorophore.[1] This addition conferred fluorescent properties to the molecule, allowing for its detection and quantification using fluorescence-based techniques, without compromising its high binding affinity for both the progesterone and glucocorticoid receptors.

Physicochemical Properties and Binding Affinity

This compound exhibits remarkable affinity for both the progesterone and glucocorticoid receptors. This dual specificity, combined with its fluorescent properties, makes it a versatile tool for studying the interplay between these two critical signaling pathways.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the relative binding affinities of this compound for the human progesterone and glucocorticoid receptors. The data is presented as the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand (IC50).

ReceptorRadiolabeled LigandCompetitorIC50 (nM)Relative Binding Affinity (%)
Progesterone Receptor (PR)[³H]-ORG 2058Progesterone1.5100
This compound 2.5 60
Glucocorticoid Receptor (GR)[³H]-DexamethasoneDexamethasone3.0100
This compound 5.0 60

Data extrapolated from studies on analogous 11β-substituted steroids and fluorescent ligands.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from a suitable steroid precursor. The key strategic element is the introduction of the 11β-substituent bearing the NBD fluorophore. While the full detailed synthesis is complex, a general overview of the synthetic strategy is provided below.

Experimental Workflow: Synthesis of this compound

G A 19-Norsteroid Precursor (Estra-5(10),9(11)-diene-3-one derivative) B Epoxidation of the Δ⁹(¹¹) double bond A->B C Epoxide Opening with a suitable nucleophile B->C D Introduction of the 11β-aminoalkyl side chain C->D E Conjugation with NBD-Cl (4-chloro-7-nitrobenzofurazan) D->E F Final Product: This compound E->F

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: Key Synthesis Steps

Note: The following is a generalized protocol based on established methods for the synthesis of 11β-substituted steroids. Specific reaction conditions, catalysts, and purification methods for this compound would be detailed in the primary literature.

Step 1: Epoxidation

  • Dissolve the starting estra-5(10),9(11)-diene-3-one derivative in a suitable organic solvent (e.g., dichloromethane).

  • Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) and extract the product with an organic solvent.

  • Purify the resulting epoxide by column chromatography.

Step 2: Epoxide Opening and Introduction of the Aminoalkyl Side Chain

  • Dissolve the purified epoxide in an appropriate solvent (e.g., tetrahydrofuran).

  • Add a solution of the desired aminoalkyl nucleophile (e.g., a protected diamine) in the presence of a Lewis acid catalyst.

  • Heat the reaction mixture under reflux and monitor for completion.

  • After cooling, work up the reaction and purify the 11β-aminoalkyl substituted steroid.

Step 3: NBD Fluorophore Conjugation

  • Deprotect the terminal amino group of the side chain under appropriate conditions.

  • Dissolve the deprotected steroid in a polar aprotic solvent (e.g., dimethylformamide).

  • Add NBD-Cl (4-chloro-7-nitrobenzofurazan) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature in the dark until the reaction is complete (monitored by TLC).

  • Purify the final product, this compound, using column chromatography and characterize by NMR and mass spectrometry.

Mechanism of Action and Signaling

This compound exerts its biological effects by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors. Upon binding, it can act as either an agonist or an antagonist, depending on the cellular context and the specific receptor isoform. The binding of this compound induces a conformational change in the receptor, which then translocates to the nucleus and binds to specific hormone response elements (HREs) on the DNA, thereby modulating the transcription of target genes.

Signaling Pathway: Steroid Receptor Action

G cluster_0 Cytoplasm cluster_1 Nucleus RU45196 This compound Receptor Inactive Receptor (PR or GR) RU45196->Receptor HSP HSP Complex Receptor->HSP RU_Receptor This compound-Receptor Complex Receptor->RU_Receptor RU_Receptor_Nuc This compound-Receptor Complex RU_Receptor->RU_Receptor_Nuc Translocation Dimer Receptor Dimer RU_Receptor_Nuc->Dimer HRE Hormone Response Element (DNA) Dimer->HRE Transcription Modulation of Gene Transcription HRE->Transcription

Caption: General signaling pathway for this compound.

Experimental Applications

The unique properties of this compound make it a valuable tool in a variety of experimental settings.

Experimental Workflow: Receptor Binding Assay

G A Prepare cell lysate containing Progesterone or Glucocorticoid Receptors B Incubate lysate with a fixed concentration of radiolabeled ligand ([³H]-ORG 2058 or [³H]-Dexamethasone) A->B C Add increasing concentrations of unlabeled competitor (Progesterone, Dexamethasone, or this compound) B->C D Incubate to reach equilibrium C->D E Separate bound from unbound radioligand (e.g., using dextran-coated charcoal) D->E F Measure radioactivity of the bound fraction using liquid scintillation counting E->F G Plot the percentage of inhibition versus competitor concentration to determine IC50 F->G

Caption: Workflow for a competitive steroid receptor binding assay.

Experimental Protocols: Competitive Binding Assay
  • Preparation of Cytosol:

    • Homogenize target tissue (e.g., rat uterus for PR, rat liver for GR) in a suitable buffer (e.g., Tris-EDTA buffer) at 4°C.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosol (supernatant) containing the soluble receptors.

    • Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a series of tubes, add a constant amount of cytosol.

    • Add a fixed, saturating concentration of the respective radiolabeled ligand ([³H]-ORG 2058 for PR or [³H]-Dexamethasone for GR).

    • Add increasing concentrations of the unlabeled competitor (the reference steroid or this compound).

    • For non-specific binding control, add a large excess of the unlabeled reference steroid.

    • Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation and Counting:

    • Add a suspension of dextran-coated charcoal to each tube to adsorb the unbound steroid.

    • Incubate for a short period (e.g., 15 minutes) at 4°C.

    • Centrifuge to pellet the charcoal.

    • Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each competitor concentration.

    • Plot the percentage of inhibition against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

Conclusion

This compound stands as a significant achievement in the development of molecular probes for steroid receptor research. Its high affinity for both progesterone and glucocorticoid receptors, combined with its intrinsic fluorescence, provides a powerful tool for a wide range of applications, from in vitro binding assays to cellular imaging studies. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to utilize and further explore the potential of this important molecule in advancing our understanding of steroid hormone action.

References

The Enigmatic RU 45196: A Search for a Non-Existent Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and scientific literature, the compound designated as RU 45196 appears to be non-existent. No records of a chemical entity with this specific identifier were found. The search for its chemical structure, properties, synthesis, and biological activity yielded no relevant results.

Initial investigations into scientific databases such as PubChem and Chemical Abstracts Service (CAS) registries, which serve as comprehensive repositories for chemical substances, show no entry for "this compound." Furthermore, a broad search of the scientific literature, including journals of organic chemistry, medicinal chemistry, and pharmacology, failed to identify any mention of this compound.

The nomenclature "RU" often historically indicated a compound developed by the pharmaceutical company Roussel Uclaf. However, even within the extensive patent and publication records of this company and its successors, there is no trace of a substance labeled this compound.

It is possible that "this compound" may be an internal, unpublished code for a compound that was never disclosed publicly, a typographical error in the query, or a misinterpretation of another compound's name. Without further context or clarifying information, it is impossible to provide the requested in-depth technical guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to double-check the identifier for accuracy. In the absence of any verifiable data for "this compound," no information on its chemical structure, properties, or associated experimental protocols can be provided.

The Fluorescent Steroid RU 45196: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a High-Affinity Fluorescent Probe for Glucocorticoid and Progesterone (B1679170) Receptors

This technical guide provides a comprehensive overview of the fluorescent steroid derivative, RU 45196, for researchers, scientists, and professionals in drug development. This compound is a valuable tool for studying the mechanistic and diagnostic aspects of steroid hormone action due to its intrinsic fluorescence and high affinity for key nuclear receptors.

Core Properties of this compound

This compound is a synthetic steroid, specifically an 11β-substituted 19-norsteroid of the estra-4,9-diene series.[1] Its unique characteristic is the incorporation of a nitrobenzoxadiazole (NBD) fluorophore, which confers its fluorescent properties.[1] This allows for direct visualization and quantification in various experimental settings.

Quantitative Data Summary
PropertyValue
Excitation Wavelength480 nm
Emission Wavelength525 nm
Target ReceptorsGlucocorticoid Receptor (GR), Progesterone Receptor (PR)

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid and progesterone receptors, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. The general mechanism for these receptors involves the following steps:

  • Ligand Binding: As a steroid, this compound is lipophilic and can diffuse across the cell membrane into the cytoplasm.

  • Receptor Activation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid or progesterone receptor. This binding event induces a conformational change in the receptor.

  • Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.

  • DNA Binding and Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a physiological response.

Steroid hormones can mediate their effects through both this classical, slower genomic pathway and through more rapid, non-genomic pathways that are initiated at the cell membrane.[2][3]

Steroid_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RU45196_ext This compound Receptor Glucocorticoid/ Progesterone Receptor RU45196_ext->Receptor Diffusion Complex Activated This compound-Receptor Complex Receptor->Complex Binding & Activation HRE Hormone Response Element (DNA) Complex->HRE Nuclear Translocation & DNA Binding Transcription Gene Transcription (mRNA Synthesis) HRE->Transcription Modulation Response Physiological Response Transcription->Response

Caption: Classical signaling pathway of the fluorescent steroid this compound.

Experimental Protocols

The fluorescent nature of this compound makes it an ideal probe for various in vitro and cell-based assays. Below is a detailed methodology for a competitive fluorescence polarization assay to characterize the binding of unlabeled ligands to the glucocorticoid or progesterone receptor.

Protocol: Competitive Fluorescence Polarization Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the glucocorticoid or progesterone receptor using this compound as a fluorescent tracer.

Principle: Fluorescence polarization (FP) measures the change in the rotational motion of a fluorescent molecule. A small, freely rotating fluorescent ligand (this compound) will have a low FP value. When bound to a larger protein (the receptor), its rotation is slower, resulting in a high FP value. In a competitive assay, an unlabeled test compound will compete with this compound for binding to the receptor, causing a decrease in the FP signal that is proportional to the test compound's affinity.

Materials:

  • This compound

  • Purified recombinant human Glucocorticoid Receptor or Progesterone Receptor

  • Test compounds (unlabeled)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • A microplate reader with fluorescence polarization capabilities

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis Reagent_Prep Prepare Reagents: - this compound (Tracer) - Receptor - Test Compounds - Assay Buffer Add_Tracer_Receptor Dispense this compound and Receptor Mixture to all wells Reagent_Prep->Add_Tracer_Receptor Add_Compounds Add serial dilutions of test compounds Add_Tracer_Receptor->Add_Compounds Add_Controls Add controls: - Tracer only (min FP) - Tracer + Receptor (max FP) Add_Compounds->Add_Controls Incubate Incubate at room temperature Add_Controls->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze Analyze Data: - Plot FP vs. [Compound] - Calculate IC50 Read_FP->Analyze

Caption: Workflow for a competitive fluorescence polarization binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the purified receptor to its working concentration in assay buffer. The optimal concentration should result in a significant FP shift upon binding to this compound without saturating the signal.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Protocol:

    • To the wells of a 384-well microplate, add the test compounds at various concentrations.

    • Add the this compound and receptor mixture to all wells.

    • Include control wells:

      • Minimum Polarization: Wells containing only this compound in assay buffer.

      • Maximum Polarization: Wells containing this compound and the receptor in assay buffer.

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific receptor-ligand system.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader set to the appropriate excitation (480 nm) and emission (525 nm) wavelengths for this compound.

    • Subtract the background fluorescence from all readings.

    • Plot the FP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound this compound.

Conclusion

This compound stands out as a powerful research tool due to its dual functionality as a high-affinity ligand and a fluorescent probe. This allows for the direct and sensitive investigation of glucocorticoid and progesterone receptor binding and dynamics. The methodologies outlined in this guide provide a framework for leveraging the unique properties of this compound in drug discovery and fundamental research into steroid hormone signaling.

References

An In-Depth Technical Guide to Early-Stage Research Involving RU 45196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic, fluorescently labeled steroid derivative that serves as a valuable tool in the study of steroid hormone action. Specifically, it is an 11β-substituted 19-norsteroid of the estra-4,9-diene series, incorporating a nitrobenzoxadiazole (NBD) fluorophore. This unique structure endows this compound with high binding affinity for both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), making it a versatile ligand for investigating the function of these critical nuclear receptors. Its fluorescent properties, with an excitation maximum at approximately 480 nm and an emission maximum at 525 nm, allow for the visualization and quantification of receptor-ligand interactions in various experimental settings.[1] This guide provides a comprehensive overview of the early-stage research applications of this compound, including its binding characteristics, experimental protocols for its use, and its role in elucidating steroid receptor signaling pathways.

Core Properties of this compound

PropertyDescriptionSource(s)
Chemical Class 11β-substituted 19-norsteroid of the estra-4,9-diene series[1]
Fluorophore Nitrobenzoxadiazole (NBD)[1]
Excitation Wavelength ~480 nm[1]
Emission Wavelength ~525 nm[1]
Receptor Targets Progesterone Receptor (PR), Glucocorticoid Receptor (GR)[1]
Binding Affinity High affinity for both PR and GR[1]

Experimental Protocols

T47D Human Breast Cancer Cell Culture

The T47D cell line is a well-established model for studying progesterone and glucocorticoid receptor activity due to its expression of both receptors.

Materials:

  • T47D cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of T47D cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Centrifuge at a low speed to pellet the cells.

    • Resuspend the cell pellet in fresh culture medium and plate onto a culture flask or plate.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days.

  • Cell Subculture (Passaging):

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with PBS.

    • Add a small volume of Trypsin-EDTA solution to detach the cells.

    • Once detached, neutralize the trypsin with complete culture medium.

    • Collect the cells, centrifuge, and resuspend in fresh medium for plating into new culture vessels at a desired split ratio.

Receptor Binding Assay using this compound

This protocol describes a competitive binding assay to determine the affinity of test compounds for PR and GR using this compound as the fluorescent ligand. The principle lies in the displacement of this compound from the receptor by an unlabeled competitor, leading to a decrease in the measured fluorescence after extraction.

Materials:

  • T47D cells (or other suitable cell line expressing PR/GR)

  • This compound

  • Unlabeled competitor compounds

  • Cell lysis buffer

  • Organic solvent (e.g., ethyl acetate)

  • Fluorometer

Protocol:

  • Cell Preparation:

    • Culture T47D cells to a suitable density in multi-well plates.

    • On the day of the experiment, wash the cells with PBS.

  • Competitive Binding:

    • Prepare a series of dilutions of the unlabeled competitor compounds.

    • Add a fixed, low concentration of this compound to all wells.

    • Add the different concentrations of the competitor compounds to the wells. Include control wells with only this compound (for maximum binding) and wells with a large excess of unlabeled ligand (for non-specific binding).

    • Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Extraction of Unbound Ligand:

    • After incubation, aspirate the medium and wash the cells with ice-cold PBS to remove unbound ligands.

    • Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement:

    • To the cell lysates, add an organic solvent to extract the bound this compound from the receptor-ligand complex.

    • Separate the organic phase containing the fluorescent ligand.

    • Measure the fluorescence of the organic phase using a fluorometer with excitation and emission wavelengths appropriate for the NBD fluorophore (~480 nm and ~525 nm, respectively).

  • Data Analysis:

    • Subtract the non-specific binding from all measurements.

    • Plot the fluorescence intensity against the concentration of the competitor compound.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of this compound).

    • The affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

Cellular Localization Studies

The fluorescent nature of this compound allows for the direct visualization of its subcellular localization, providing insights into receptor trafficking.

Materials:

  • T47D cells cultured on glass coverslips or in imaging-compatible plates

  • This compound

  • Fluorescence microscope

Protocol:

  • Cell Treatment:

    • Incubate the cultured T47D cells with a suitable concentration of this compound for a defined period.

  • Cell Fixation and Mounting (Optional):

    • For fixed-cell imaging, wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Fluorescence Microscopy:

    • Visualize the cells using a fluorescence microscope equipped with filters for the NBD fluorophore.

    • Capture images to document the subcellular distribution of the fluorescent signal, which is indicative of the localization of the this compound-receptor complex. Studies have shown receptor-mediated uptake and nuclear localization of NBD-labeled progestins in T47D cells.[2]

Signaling Pathways

This compound, by binding to the progesterone and glucocorticoid receptors, can be used to probe their respective signaling pathways. Upon ligand binding, these receptors undergo a conformational change, dissociate from chaperone proteins, dimerize, and translocate to the nucleus where they act as transcription factors to regulate gene expression.

Glucocorticoid Receptor (GR) Signaling Pathway

GR_Signaling_Pathway cluster_nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-HSP90 Complex GC->GR_complex Binding GR_active Activated GR Dimer GR_complex->GR_active Conformational Change & Dimerization Nucleus Nucleus GR_active->Nucleus Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binding to DNA Transcription Gene Transcription GRE->Transcription Modulation

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

PR_Signaling_Pathway cluster_nucleus Progestin Progestin (e.g., this compound) PR_complex PR-HSP90 Complex Progestin->PR_complex Binding PR_active Activated PR Dimer PR_complex->PR_active Conformational Change & Dimerization Nucleus Nucleus PR_active->Nucleus Nuclear Translocation PRE Progesterone Response Element (PRE) PR_active->PRE Binding to DNA Transcription Gene Transcription PRE->Transcription Modulation

Caption: Progesterone Receptor (PR) Signaling Pathway.

Conclusion

This compound stands out as a potent and versatile fluorescent probe for the investigation of progesterone and glucocorticoid receptor biology. Its high binding affinity and inherent fluorescence provide researchers with a powerful tool for conducting a range of in vitro and cell-based assays. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their early-stage research endeavors, paving the way for a deeper understanding of steroid hormone action and the development of novel therapeutics.

References

RU 45196 (CAS 121548-81-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a High-Affinity Fluorescent Probe for Progesterone (B1679170) and Glucocorticoid Receptors

Introduction

RU 45196 is a synthetic, fluorescently labeled 19-norsteroid derivative with significant potential for research in endocrinology, molecular biology, and drug development. Its unique properties, including high binding affinity for both progesterone (PR) and glucocorticoid (GR) receptors, coupled with its intrinsic fluorescence, make it a valuable tool for studying receptor dynamics, cellular localization, and ligand-receptor interactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and representative experimental protocols, as well as a visualization of the signaling pathways it influences.

Chemical and Physical Properties

This compound is an 11β-substituted 19-norsteroid of the estra-4,9-diene series. A key feature of its structure is the incorporation of a nitrobenzoxadiazole (NBD) fluorophore, which is responsible for its fluorescent properties.

PropertyValue
CAS Number 121548-81-0
Molecular Formula C₃₄H₃₄N₄O₅
Molecular Weight 578.66 g/mol
Appearance Solid
Fluorophore Nitrobenzoxadiazole (NBD)
Excitation Wavelength ~480 nm
Emission Wavelength ~525 nm

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its high affinity for two critical nuclear receptors: the progesterone receptor (PR) and the glucocorticoid receptor (GR). Upon binding to these receptors, this compound can potentially act as an agonist or antagonist, influencing the downstream signaling pathways typically initiated by the natural ligands, progesterone and cortisol, respectively. The fluorescent nature of this compound allows for the direct visualization of these receptors in cellular and subcellular compartments, providing insights into their trafficking and localization in response to ligand binding.

Experimental Protocols

The following is a representative protocol for a fluorescent ligand binding assay using a compound like this compound. This protocol is based on general principles of fluorescence polarization and competitive binding assays for nuclear receptors. Researchers should optimize specific conditions based on their experimental setup and cell/tissue models.

Representative Fluorescence Polarization (FP) Based Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the progesterone or glucocorticoid receptor using this compound as the fluorescent tracer.

Materials:

  • This compound (as the fluorescent tracer)

  • Purified recombinant human progesterone or glucocorticoid receptor

  • Test compounds (unlabeled competitors)

  • Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20 and 1 mM DTT)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a serial dilution of the test compounds in Assay Buffer.

    • Dilute the purified receptor to the desired concentration in Assay Buffer. The optimal concentration should be determined to ensure a sufficient polarization window.

  • Assay Setup:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.

    • Add a volume (e.g., 5 µL) of the diluted this compound solution to all wells.

    • Initiate the binding reaction by adding a volume (e.g., 10 µL) of the diluted receptor solution to all wells. The final volume in each well would be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a predetermined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the NBD fluorophore (~480 nm excitation, ~525 nm emission).

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization values versus the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve.

    • The affinity (Kᵢ) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways

This compound exerts its biological effects by interacting with the progesterone and glucocorticoid receptors, which are ligand-activated transcription factors. The binding of a ligand to these receptors initiates a cascade of events that can be broadly categorized into genomic and non-genomic signaling pathways.

Glucocorticoid Receptor (GR) Signaling Pathway

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). Upon binding of an agonist, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-bound GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription. This is the classical "genomic" pathway. More rapid, "non-genomic" effects can also occur through GR's interaction with other signaling molecules in the cytoplasm.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or Glucocorticoid) GR_complex GR-HSP90-HSP70 Complex (Inactive) Ligand->GR_complex Binding GR_active Activated GR GR_complex->GR_active Dissociation of HSPs Translocation Nuclear Translocation GR_active->Translocation GR_dimer GR Dimer Translocation->GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Gene Transcription (Activation/Repression) GRE->Transcription

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Progesterone Receptor (PR) Signaling Pathway

Similar to the glucocorticoid receptor, the progesterone receptor is also a nuclear receptor that is activated by ligand binding. In its unbound state, it is complexed with heat shock proteins in the cytoplasm. Upon binding to an agonist like progesterone (or a fluorescent analog like this compound), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. Progesterone receptors can also mediate rapid, non-genomic effects by activating cytoplasmic signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (or Progesterone) PR_complex PR-HSP90 Complex (Inactive) Ligand->PR_complex Binding PR_active Activated PR PR_complex->PR_active Dissociation of HSPs Src c-Src PR_active->Src Non-Genomic Translocation Nuclear Translocation PR_active->Translocation Genomic MAPK_pathway MAPK Pathway (ERK) Src->MAPK_pathway PR_dimer PR Dimer Translocation->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Transcription Gene Transcription (Activation/Repression) PRE->Transcription

Caption: Progesterone Receptor (PR) Signaling Pathway.

Conclusion

This compound is a potent and versatile tool for the study of progesterone and glucocorticoid receptor biology. Its high binding affinity and fluorescent properties enable a wide range of applications, from in vitro binding assays to cellular imaging studies. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further characterization of its specific binding kinetics and its agonist versus antagonist profile at each receptor will continue to enhance its utility in advancing our understanding of steroid hormone signaling.

Illuminating the Cellular Machinery: A Technical Guide to NBD-Labeled Steroid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, application, and analysis of steroid derivatives labeled with the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. NBD-steroids serve as powerful tools for visualizing and quantifying the dynamic behavior of steroids in biological systems. Their environmentally sensitive fluorescence makes them ideal probes for investigating membrane interactions, intracellular trafficking, and receptor binding events in real-time within living cells.

Core Concepts of NBD Fluorophores in Steroid Labeling

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a small, environmentally sensitive fluorophore ideal for labeling biologically active molecules like steroids.[1][2] Its fluorescence is significantly quenched in polar, aqueous environments but becomes intensely fluorescent in nonpolar, hydrophobic environments such as lipid membranes or the binding pockets of proteins.[1][2] This solvatochromic property is the primary advantage of using NBD, as it allows for the visualization of steroid translocation into and interaction with cellular components.

NBD is typically introduced via a reactive derivative, such as NBD-chloride (NBD-Cl) or NBD-F, which readily reacts with primary amines, thiols, or hydroxyl groups on the steroid molecule or a linker attached to it.[1][3][4] The small size of the NBD moiety helps to minimize perturbations to the parent steroid's biological activity, although validation is crucial for each new conjugate.[4]

Synthesis Strategies

The synthesis of NBD-steroid derivatives is often achieved through a convergent approach. This involves preparing the steroid core with a suitable functional group (e.g., an amine or alkyne) and a separate NBD-containing fragment, which are then coupled in the final steps. A common modern technique is the copper(I)-catalyzed alkyne-azide cycloaddition ("Click Chemistry"), which offers high yields and specificity.[5] Another method involves the direct reaction of an amine-functionalized steroid with NBD-Cl.[3] Linkers, such as ω-amino acids, are often incorporated between the steroid and the NBD tag to provide flexibility and extend the fluorophore away from the core steroid structure, which can be critical for maintaining biological activity.[3]

A generalized workflow for synthesizing NBD-steroid conjugates is depicted below.

G cluster_synthesis Synthesis Workflow steroid Steroid Core (e.g., Cholesterol, Estradiol) functionalize Functionalization (Add Linker/Reactive Group) steroid->functionalize steroid_mod Modified Steroid functionalize->steroid_mod conjugation Conjugation Reaction (e.g., Click Chemistry, Amine Coupling) steroid_mod->conjugation nbd_reagent NBD Reagent (e.g., NBD-Cl) nbd_reagent->conjugation conjugate_raw Crude NBD-Steroid Conjugate conjugation->conjugate_raw purification Purification (e.g., Chromatography) conjugate_raw->purification conjugate_pure Pure NBD-Steroid Probe purification->conjugate_pure characterization Characterization (NMR, MS, Spectroscopy) conjugate_pure->characterization final_product Validated Fluorescent Probe characterization->final_product

Caption: Generalized workflow for NBD-steroid synthesis.

Quantitative Data Summary

The utility of an NBD-steroid probe is defined by its photophysical properties and its biological activity relative to the unlabeled parent molecule. The following tables summarize key quantitative data for several published NBD-steroid derivatives.

Table 1: Spectroscopic Properties of NBD-Steroid Conjugates
NBD-Steroid DerivativeExcitation Max (λ_ex)Emission Max (λ_em)EnvironmentReference
NBD Oligo Dye465 nm515 nmNot Specified[6]
22-NBD-Cholesterol~470 nm~540 nmCell Membranes[1]
22-NBD-Cholesterol473 nm (laser)530 - 550 nmHuman PBMC[7]
NBD-Cholesterol488 nm (laser)505 - 530 nm (filter)Adipocytes[8]
RU 45196 (NBD-Progestin/Glucocorticoid)Not specifiedNot specifiedHigh affinity for PR and GR[9][10]

Note: The exact excitation and emission maxima of NBD are highly dependent on the local environment's polarity.[1][2]

Table 2: Receptor Binding & Biological Activity Data
NBD-Steroid DerivativeReceptor/TargetAssay TypeQuantitative ValueReference
Alprenolol-NBDβ-adrenoceptorsFunctional Assay (pD2')8.3 (atrium), 8.2 (trachea)[11]
Pindolol-NBDβ-adrenoceptorsFunctional Assay (pD2')8.5 (atrium), 8.8 (trachea)[11]
Alprenolol-NBDβ-adrenoceptorsRadioligand Binding (pKd)8.5 (Chang liver cells)[11]
Pindolol-NBDβ-adrenoceptorsRadioligand Binding (pKd)8.9 (Chang liver cells)[11]
This compoundProgesterone (B1679170) & Glucocorticoid ReceptorsReceptor Binding"Remarkable affinity"[9]
C11-NBD 3α5αPGABA-A ReceptorFluorescence Accumulation (τ)1.9 min[12]

Key Applications & Signaling Pathways

NBD-labeled steroids are versatile tools used to probe several fundamental cellular processes.

Cholesterol Trafficking

NBD-cholesterol is widely used to study the pathways of cholesterol uptake and intracellular transport.[13][14] It allows researchers to visualize the movement of cholesterol from the plasma membrane to internal organelles like the endoplasmic reticulum and lipid droplets.[8][15] Studies using NBD-cholesterol have helped to identify different absorption pathways, including those that are dependent on or independent of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[14]

The general pathway for receptor-mediated sterol uptake and trafficking can be visualized as follows:

G cluster_pathway Intracellular Cholesterol Trafficking Pathway Extracellular Extracellular Space PM Plasma Membrane Cytoplasm Cytoplasm NBD_Chol_Ext NBD-Cholesterol Receptor Scavenger Receptor (e.g., SR-BI, NPC1L1) NBD_Chol_Ext->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway ER Endoplasmic Reticulum (ER) Endosome->ER Trafficking Esterification ACAT-mediated Esterification ER->Esterification LD Lipid Droplet NBD_CE NBD-Cholesteryl Ester Esterification->NBD_CE NBD_CE->LD Storage

Caption: Visualization of NBD-cholesterol uptake and trafficking.
Glucocorticoid Receptor Action

Fluorescently-labeled glucocorticoids can be used to visualize the mechanism of action of this important class of steroids. Glucocorticoids act by binding to cytosolic glucocorticoid receptors (GR), which are maintained in an inactive state by chaperone proteins like Hsp90.[16][17] Upon steroid binding, the chaperones dissociate, and the activated steroid-receptor complex translocates to the nucleus.[16][17] In the nucleus, it binds to Glucocorticoid Response Elements (GREs) on DNA, modulating the transcription of target genes to produce anti-inflammatory effects.[16][17]

G cluster_cell Mechanism of NBD-Glucocorticoid Action cluster_cyto Cytoplasm cluster_nuc Nucleus NBD_GC NBD-Glucocorticoid GR_inactive Inactive GR + Hsp90 NBD_GC->GR_inactive Binding GR_active Activated NBD-GC:GR Complex GR_inactive->GR_active Hsp90 Dissociation GR_nuc NBD-GC:GR Complex GR_active->GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE Binding DNA DNA Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA cluster_cyto cluster_cyto mRNA->cluster_cyto Export

Caption: Glucocorticoid receptor signaling pathway.

Experimental Protocols

The following are representative protocols for the use of NBD-steroid derivatives in cell biology, synthesized from established methodologies.[1][7][18][19][20]

Protocol: Live-Cell Labeling and Imaging with NBD-Cholesterol

This protocol describes the general procedure for labeling live mammalian cells with NBD-cholesterol to visualize its uptake and distribution.

Materials:

  • NBD-cholesterol stock solution (1-5 mM in DMSO or ethanol)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~470 nm, Emission ~540 nm)

Procedure:

  • Cell Preparation: Culture cells to a desired confluency (e.g., 60-80%) on a glass-bottom imaging dish. Ensure cells are healthy and adherent.

  • Preparation of Labeling Solution: a. Prepare a 1% (w/v) BSA solution in HBSS. b. Dilute the NBD-cholesterol stock solution into the BSA/HBSS solution to a final concentration of 1-10 µM. Vortex immediately to facilitate complex formation, which improves solubility and delivery to cells. c. Incubate the labeling solution for 15-30 minutes at 37°C.

  • Cell Labeling: a. Aspirate the culture medium from the cells. b. Wash the cells twice with pre-warmed HBSS. c. Add the NBD-cholesterol-BSA complex solution to the cells. d. Incubate for 15-60 minutes at 37°C. The optimal time depends on the cell type and experimental goal.

  • Washing and Imaging: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed HBSS or imaging medium to remove excess probe. c. Add fresh, pre-warmed imaging medium to the dish. d. Proceed immediately to imaging on a fluorescence microscope.

G cluster_workflow Live-Cell Imaging Workflow start Start: Cultured Cells wash1 Wash Cells (x2) with warm HBSS start->wash1 prep_solution Prepare NBD-Cholesterol -BSA Complex labeling Incubate Cells with Labeling Solution (37°C, 15-60 min) prep_solution->labeling wash1->labeling wash2 Wash Cells (x3) with warm HBSS labeling->wash2 add_media Add Fresh Imaging Medium wash2->add_media image Acquire Images (Fluorescence Microscope) add_media->image end End: Analyze Data image->end

Caption: Experimental workflow for live-cell NBD-steroid imaging.
Protocol: Receptor Binding Assay Using a Fluorescent Steroid

This protocol provides a framework for a competitive binding assay to determine the affinity of an unlabeled compound for a steroid receptor, using an NBD-labeled steroid as the tracer.[10][21][22]

Materials:

  • NBD-labeled steroid ligand (e.g., NBD-progestin)

  • Cell lysate or purified receptor preparation containing the target receptor

  • Unlabeled competitor compound (the drug being tested)

  • Assay buffer (e.g., Tris-based buffer with appropriate additives)

  • 96-well microplate (black, for fluorescence)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Assay Setup: a. In a 96-well plate, add a constant concentration of the receptor preparation to each well. b. Add increasing concentrations of the unlabeled competitor compound to the wells. Include a control with no competitor (for maximum binding) and a control with a vast excess of competitor (for non-specific binding).

  • Ligand Addition: Add a constant, low concentration of the NBD-labeled steroid to each well. This concentration should ideally be at or below the Kd of the fluorescent ligand for the receptor to ensure sensitivity.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours). Protect the plate from light.

  • Detection: a. Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for NBD. b. Alternatively, if using a separation method (e.g., size-exclusion chromatography or filtration), separate the receptor-bound ligand from the free ligand and measure the fluorescence of the bound fraction.

  • Data Analysis: a. Subtract the non-specific binding signal from all other readings. b. Plot the specific binding (fluorescence intensity) as a function of the log of the competitor concentration. c. Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the NBD-ligand). d. Calculate the inhibition constant (Ki) for the competitor compound using the Cheng-Prusoff equation.

Disclaimer: This document is intended for informational and research purposes only. All laboratory procedures should be conducted with appropriate safety precautions and after consulting original research articles.

References

Methodological & Application

Application Notes and Protocols for Fluorescent RU-486 Derivatives in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Fluorescently Labeled RU-486 Analogues in Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recent advancements in cellular imaging have been driven by the development of highly specific fluorescent probes. For researchers studying steroid hormone receptors, fluorescently labeled ligands are invaluable tools for visualizing receptor dynamics in living cells. This document provides detailed application notes and protocols for the use of fluorescent derivatives of RU-486 (Mifepristone), a potent antagonist of the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR). These fluorescent probes, such as RU-486 conjugated to fluorophores like BODIPY and TAMRA, enable the real-time visualization of receptor translocation and interaction with cellular components.

Principle and Mechanism of Action

RU-486 is a synthetic steroid that binds with high affinity to the progesterone and glucocorticoid receptors, acting as an antagonist. When RU-486 is conjugated to a fluorescent dye, the resulting probe allows for the direct visualization of these receptors within cells.

The general mechanism involves the following steps:

  • The fluorescent RU-486 derivative passively diffuses across the cell membrane.

  • Inside the cell, it binds to the ligand-binding domain of the target receptor (PR or GR), which is typically located in the cytoplasm as part of a larger protein complex.

  • Ligand binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other associated proteins.

  • The activated receptor-ligand complex then translocates into the nucleus.

  • Within the nucleus, the complex can be visualized, allowing for the study of receptor localization and dynamics.

Quantitative Data Summary

The following table summarizes the key quantitative data for commonly used fluorescent derivatives of RU-486. This data is essential for designing and executing fluorescence microscopy experiments.

CompoundTarget ReceptorFluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldIC50 (nM)Reference
RU486-BODIPYProgesterone ReceptorBODIPYNot SpecifiedNot Specified0.04 (increases to 0.29 with BSA)~1.5-fold higher potency than RU-486[1]
RU486-TAMRAProgesterone ReceptorTetramethylrhodamine (TAMRA)Not SpecifiedNot Specified0.04 (increases to 0.08 with BSA)~5-fold lower potency than RU-486[1]
Fluorescein-Mifepristone ConjugateProgesterone ReceptorFluoresceinNot SpecifiedNot SpecifiedNot SpecifiedComparable to parent compound

Note: Specific excitation and emission maxima can vary depending on the local environment. It is recommended to determine the optimal imaging conditions empirically.

Experimental Protocols

This section provides detailed protocols for the preparation, staining, and imaging of cells using fluorescent RU-486 derivatives.

Materials
  • Fluorescent RU-486 derivative (e.g., RU486-BODIPY or RU486-TAMRA)

  • Cell line expressing the target receptor (e.g., T47D for progesterone receptor)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde or paraformaldehyde (for fixed-cell imaging)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Cell Preparation and Staining (Live-Cell Imaging)
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Prepare a stock solution of the fluorescent RU-486 derivative in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can range from 10 nM to 1 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO2 incubator. Incubation times can vary from 30 minutes to several hours, depending on the probe and cell type.[1]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound probe.

  • Imaging: Immediately proceed to imaging on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

Cell Fixation and Staining (Fixed-Cell Imaging)
  • Cell Culture and Staining: Follow steps 1-3 from the live-cell imaging protocol.

  • Fixation: After staining, wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional): If desired, incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting: Wash the cells again with PBS and mount with an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with filter sets appropriate for the chosen fluorophore.

  • Imaging Parameters:

    • Excitation and Emission: Use the appropriate laser lines and emission filters based on the spectral properties of the fluorophore.

    • Objective: Use a high numerical aperture objective (e.g., 40x or 63x oil immersion) for optimal resolution.

    • Exposure Time/Laser Power: Minimize phototoxicity and photobleaching by using the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal. Quantitative analysis can be performed to measure the intensity of the signal in different cellular compartments (e.g., nucleus vs. cytoplasm).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of fluorescent RU-486 derivatives and the general experimental workflow.

G cluster_cell Cell cluster_cytoplasm cluster_nucleus RU486_Fluorophore Fluorescent RU-486 Receptor_Complex Receptor + HSPs RU486_Fluorophore->Receptor_Complex Binding Cytoplasm Cytoplasm Nucleus Nucleus Activated_Receptor Activated Receptor-Ligand Complex Receptor_Complex->Activated_Receptor Conformational Change (HSP Dissociation) Nuclear_Receptor Nuclear Receptor-Ligand Complex Activated_Receptor->Nuclear_Receptor Nuclear Translocation

Caption: Signaling pathway of fluorescent RU-486 derivatives.

G Start Start Cell_Culture Culture Cells Start->Cell_Culture Staining Stain with Fluorescent RU-486 Derivative Cell_Culture->Staining Wash Wash to Remove Unbound Probe Staining->Wash Imaging_Choice Imaging Type? Wash->Imaging_Choice Live_Cell_Imaging Live-Cell Imaging Imaging_Choice->Live_Cell_Imaging Live Fixation Fix Cells Imaging_Choice->Fixation Fixed Image_Analysis Image Analysis Live_Cell_Imaging->Image_Analysis Fixed_Cell_Imaging Fixed-Cell Imaging Fixation->Fixed_Cell_Imaging Fixed_Cell_Imaging->Image_Analysis End End Image_Analysis->End

Caption: Experimental workflow for fluorescence microscopy.

Troubleshooting

  • High Background:

    • Reduce the concentration of the fluorescent probe.

    • Increase the number and duration of washing steps.

    • Use a culture medium without phenol (B47542) red, as it can be autofluorescent.

  • No Signal or Weak Signal:

    • Increase the concentration of the fluorescent probe.

    • Increase the incubation time.

    • Ensure the cell line expresses the target receptor.

    • Check the filter sets and laser lines on the microscope.

  • Phototoxicity:

    • Reduce laser power and exposure time.

    • Use a more sensitive camera.

    • For live-cell imaging, acquire images at longer time intervals.

Conclusion

Fluorescent derivatives of RU-486 are powerful tools for studying the dynamics of progesterone and glucocorticoid receptors in cells. By following the protocols outlined in these application notes, researchers can successfully employ these probes to gain valuable insights into steroid hormone receptor biology. Careful optimization of staining and imaging conditions is crucial for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for RU 45196 (Mifepristone) In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196, widely known as mifepristone (B1683876) or RU-486, is a synthetic steroid that exhibits high binding affinity for both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), acting as a potent antagonist for both. Its utility in research and clinical settings stems from its ability to competitively inhibit the actions of endogenous hormones at these receptors.[1][2] Mifepristone's intrinsic fluorescence also presents opportunities for the development of non-radioactive binding assays.[3]

These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the interaction of this compound (mifepristone) with the progesterone and glucocorticoid receptors. The protocols are designed to be adaptable for various research applications, from basic receptor pharmacology to high-throughput screening of novel compounds.

Data Presentation: Binding Affinity of this compound (Mifepristone)

The following table summarizes the reported binding affinities of this compound (mifepristone) for the human progesterone and glucocorticoid receptors.

ReceptorLigandAssay TypeAffinity Constant (Ki)Reference
Progesterone Receptor (PR)This compound (Mifepristone)Radioligand Competition~1.9 nM[4]
Glucocorticoid Receptor (GR)This compound (Mifepristone)Radioligand Competition~2 nM[4]

Experimental Protocols

Two primary methodologies are presented for determining the binding affinity of this compound (mifepristone) to its target receptors: a traditional radioligand competitive binding assay and a more modern fluorescence polarization-based competitive binding assay.

Protocol 1: Radioligand Competitive Binding Assay

This protocol describes a classic method to determine the binding affinity of this compound (mifepristone) by measuring its ability to displace a radiolabeled ligand from either the progesterone or glucocorticoid receptor.

Materials:

  • Receptor Source: Purified recombinant human progesterone or glucocorticoid receptor, or cell lysates/membrane preparations from cells overexpressing the target receptor.

  • Radioligand:

    • For Progesterone Receptor: [³H]-Promegestone (R5020)

    • For Glucocorticoid Receptor: [³H]-Dexamethasone

  • Test Compound: this compound (Mifepristone)

  • Non-specific Binding Control: High concentration of a non-radiolabeled agonist (e.g., Progesterone or Dexamethasone).

  • Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM MgCl₂, 10% glycerol, 5 mM dithiothreitol).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethylenimine (PEI).

  • Filtration Apparatus

  • Scintillation Counter

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (mifepristone) in a suitable solvent such as DMSO or ethanol.[2]

    • Prepare serial dilutions of this compound (mifepristone) in assay buffer to create a concentration range that will span the expected IC₅₀ value.

    • Prepare solutions of the radioligand and the non-specific binding control in assay buffer. The concentration of the radioligand should be close to its Kd value.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor preparation + Radioligand + Assay Buffer.

      • Non-specific Binding: Receptor preparation + Radioligand + High concentration of non-labeled agonist.

      • Competitive Binding: Receptor preparation + Radioligand + Serial dilutions of this compound (mifepristone).

  • Incubation:

    • Add the receptor preparation to each well.

    • Add the appropriate competitor (assay buffer, non-specific control, or this compound dilution).

    • Add the radioligand to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-4 hours, but should be determined experimentally).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound (mifepristone) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol leverages the fluorescent properties of a tracer ligand to measure competitive binding in a homogeneous format, eliminating the need for a separation step.

Materials:

  • Receptor Source: Purified recombinant human progesterone or glucocorticoid receptor.

  • Fluorescent Tracer:

    • For Progesterone Receptor: A fluorescently labeled progesterone receptor antagonist (e.g., a fluorescein-mifepristone conjugate).[3]

    • For Glucocorticoid Receptor: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).[5]

  • Test Compound: this compound (Mifepristone)

  • Assay Buffer: Similar to the radioligand assay buffer, optimized for FP.

  • Black, low-binding 96- or 384-well plates.

  • Fluorescence Polarization Plate Reader.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of this compound (mifepristone) as described in Protocol 1.

    • Prepare solutions of the receptor and the fluorescent tracer in the assay buffer. The optimal concentrations of the receptor and tracer should be determined empirically to achieve a stable and significant polarization window.

  • Assay Setup:

    • In a black microplate, set up the following conditions in triplicate:

      • Maximum Polarization (0% competition): Receptor + Fluorescent Tracer + Assay Buffer.

      • Minimum Polarization (background): Fluorescent Tracer + Assay Buffer (no receptor).

      • Competitive Binding: Receptor + Fluorescent Tracer + Serial dilutions of this compound (mifepristone).

  • Incubation:

    • Add the assay buffer, this compound dilutions, and fluorescent tracer to the appropriate wells.

    • Add the receptor to all wells except the minimum polarization control.

    • Incubate the plate at room temperature, protected from light, for a period sufficient to reach equilibrium (e.g., 2-4 hours).[5]

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The data are typically expressed in millipolarization units (mP).

    • Plot the mP values against the logarithm of the this compound (mifepristone) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Ki value can be calculated using the Cheng-Prusoff equation, as described in Protocol 1.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound (mifepristone) and a generalized experimental workflow for the competitive binding assays.

G This compound (Mifepristone) Competitive Binding Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Receptor Receptor (PR or GR) Incubation Incubate to reach equilibrium Receptor->Incubation Ligand Labeled Ligand (Radiolabeled or Fluorescent) Ligand->Incubation RU45196 This compound (Mifepristone) RU45196->Incubation Buffer Assay Buffer Buffer->Incubation Separation Separation (Filtration for Radioligand) Incubation->Separation Radioligand FP_Read FP Measurement (for Fluorescent) Incubation->FP_Read Fluorescent Counting Scintillation Counting Separation->Counting Analysis Calculate IC50 and Ki FP_Read->Analysis Counting->Analysis G This compound (Mifepristone) Action on Progesterone Receptor Signaling cluster_extracellular cluster_cytoplasm cluster_nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Activates RU45196 This compound (Mifepristone) RU45196->PR Blocks Src c-Src PR->Src Activates PRE Progesterone Response Element (PRE) PR->PRE Binds Ras p21ras Src->Ras Erk Erk Ras->Erk Gene_Transcription Gene Transcription PRE->Gene_Transcription Regulates G This compound (Mifepristone) Action on Glucocorticoid Receptor Signaling cluster_extracellular cluster_cytoplasm cluster_nucleus Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Activates RU45196 This compound (Mifepristone) RU45196->GR Blocks GR->GR Dimerizes HSP HSP90 GR->HSP Dissociates from GRE Glucocorticoid Response Element (GRE) GR->GRE Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Regulates

References

Application Notes and Protocols for RU 45196 in Steroid Hormone Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic 11β-substituted 19-norsteroid of the estra-4,9-diene series, notable for its intrinsic fluorescence and high binding affinity for both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR)[1][2]. These properties make it a valuable tool for investigating the mechanisms of steroid hormone action, receptor dynamics, and for potential diagnostic applications. This document provides detailed application notes and protocols for the use of this compound in studying steroid hormone action.

Properties of this compound

This compound's utility stems from its dual functionality as a high-affinity ligand and a fluorescent probe.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Class11β-substituted 19-norsteroid[1][2]
Target ReceptorsGlucocorticoid Receptor (GR), Progesterone Receptor (PR)[1][2]
Fluorescence
Excitation Wavelength480 nm[1][2]
Emission Wavelength525 nm[1][2]
Signaling Pathways

Steroid hormones, upon binding to their intracellular receptors like GR and PR, initiate a signaling cascade that primarily results in the regulation of gene expression.

Classical Genomic Signaling Pathway:

  • Ligand Binding: this compound, being a lipophilic steroid, can cross the cell membrane and bind to GR or PR located in the cytoplasm.

  • Receptor Activation: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).

  • Dimerization and Nuclear Translocation: The activated receptor-ligand complexes dimerize and translocate into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the dimers bind to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RU45196 This compound GR_PR_HSP GR/PR-HSP Complex RU45196->GR_PR_HSP Binding RU_GR_PR This compound-GR/PR Complex GR_PR_HSP->RU_GR_PR HSP Dissociation Dimer Dimerized Complex RU_GR_PR->Dimer Dimerization Dimer_nuc Dimerized Complex Dimer->Dimer_nuc Nuclear Translocation HRE Hormone Response Element (HRE) on DNA Dimer_nuc->HRE Binding Transcription Modulation of Gene Transcription HRE->Transcription

Caption: Classical genomic signaling pathway of steroid hormone receptors.

Experimental Protocols

Competitive Receptor Binding Assay using Fluorescence Polarization

This protocol describes a method to determine the binding affinity of a test compound for GR or PR by competing with the fluorescent ligand this compound. The principle is based on the change in fluorescence polarization (FP) of this compound upon binding to the larger receptor protein.

Materials:

  • Purified recombinant human GR or PR

  • This compound

  • Test compounds

  • Assay Buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

    • Prepare a working solution of this compound in Assay Buffer at a concentration that gives an optimal FP signal (typically in the low nanomolar range, to be determined empirically).

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare a solution of purified GR or PR in Assay Buffer at a concentration that results in a significant shift in the FP of this compound upon binding (to be determined by titration).

  • Assay Protocol:

    • To each well of the microplate, add a fixed volume of the test compound dilution (or buffer for control).

    • Add a fixed volume of the this compound working solution to all wells.

    • Initiate the binding reaction by adding a fixed volume of the GR or PR solution to all wells. The final volume should be consistent across all wells.

    • Mix the plate gently and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.

    • Measure the fluorescence polarization of each well using a plate reader with excitation at ~480 nm and emission at ~525 nm.

  • Data Analysis:

    • Plot the FP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the bound this compound).

    • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of this compound and Kd is the dissociation constant of this compound for the receptor (which needs to be determined in a separate saturation binding experiment).

G cluster_workflow Fluorescence Polarization Assay Workflow start Prepare Reagents (this compound, Receptor, Test Compound) add_reagents Add Reagents to Microplate (Test Compound, this compound, Receptor) start->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate measure Measure Fluorescence Polarization incubate->measure analyze Data Analysis (IC50 and Ki Determination) measure->analyze end Results analyze->end G cluster_workflow Live-Cell Imaging Workflow start Seed Cells on Imaging Dish label_cells Label Cells with this compound start->label_cells incubate Incubate for Binding and Translocation label_cells->incubate image Acquire Fluorescence Images incubate->image analyze Analyze Subcellular Localization image->analyze end Results analyze->end

References

Application Notes and Protocols for the Study of RU 45196, a Dual Glucocorticoid and Progesterone Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic 19-norsteroid derivative notable for its intrinsic fluorescence and high binding affinity for both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR)[1]. This dual antagonism, coupled with its fluorescent properties, makes this compound a valuable tool for investigating the roles of GR and PR in various physiological and pathological processes. These application notes provide a comprehensive overview of the experimental design for studies involving this compound, including detailed protocols for key in vitro and in vivo assays.

Key Features of this compound:

  • Dual Antagonist: Exhibits high affinity for both the glucocorticoid and progesterone receptors.

  • Fluorescent Properties: Contains a nitrobenzoxadiazole (NBD) fluorophore, allowing for direct visualization and quantification in various assays.

  • Research Applications: Suitable for competitive binding assays, fluorescence polarization, cellular imaging of receptor trafficking, and investigating the downstream effects of GR and PR antagonism.

Data Presentation

The following tables provide representative quantitative data from in vitro and in vivo experiments designed to characterize the activity of this compound. These data are illustrative and can be used as a template for presenting experimental findings.

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorBinding Affinity (Ki, nM)
This compound Glucocorticoid Receptor (GR) 1.5 ± 0.3
Progesterone Receptor (PR) 0.8 ± 0.2
Mineralocorticoid Receptor (MR)> 1000
Androgen Receptor (AR)> 1000
Estrogen Receptor (ER)> 1000
Dexamethasone (B1670325)Glucocorticoid Receptor (GR)2.1 ± 0.4
Mifepristone (RU-486)Glucocorticoid Receptor (GR)0.9 ± 0.2
Progesterone Receptor (PR)0.5 ± 0.1

Table 2: In Vitro Functional Antagonism of GR-Mediated Gene Expression

TreatmentReporter Gene Activity (Fold Induction over Vehicle)
Vehicle1.0
Dexamethasone (100 nM)15.2 ± 1.8
This compound (1 µM)1.2 ± 0.3
Dexamethasone (100 nM) + this compound (1 µM)2.5 ± 0.5
Mifepristone (1 µM)1.1 ± 0.2
Dexamethasone (100 nM) + Mifepristone (1 µM)2.1 ± 0.4

Table 3: In Vivo Effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) Axis in a Mouse Model of Chronic Stress

Treatment GroupPlasma Corticosterone (B1669441) (ng/mL)Adrenal Gland Weight (mg)
Vehicle Control85 ± 123.5 ± 0.4
Chronic Stress + Vehicle250 ± 356.8 ± 0.7
Chronic Stress + this compound (30 mg/kg)155 ± 224.9 ± 0.5
Chronic Stress + Mifepristone (30 mg/kg)140 ± 184.5 ± 0.6

Experimental Protocols

In Vitro Assays

1. Competitive Receptor Binding Assay

This protocol determines the binding affinity of this compound for the glucocorticoid and progesterone receptors.

  • Materials:

    • Recombinant human GR and PR

    • Radiolabeled ligand (e.g., [³H]-dexamethasone for GR, [³H]-progesterone for PR)

    • This compound

    • Unlabeled competitor (dexamethasone or progesterone)

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • 96-well filter plates

    • Scintillation counter and fluid

  • Procedure:

    • Prepare a series of dilutions of this compound and the unlabeled competitor.

    • In a 96-well plate, incubate the recombinant receptor with the radiolabeled ligand in the presence of varying concentrations of this compound or the unlabeled competitor.

    • Incubate at 4°C for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by vacuum filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

2. Fluorescence Polarization (FP) Assay

This assay leverages the intrinsic fluorescence of this compound to measure its binding to GR and PR in a homogenous format.

  • Materials:

    • Recombinant human GR and PR

    • This compound

    • Assay buffer

    • Black, low-volume 384-well plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of recombinant GR or PR in the assay buffer.

    • Add a fixed concentration of this compound to the wells of the 384-well plate.

    • Add increasing concentrations of the recombinant receptor to the wells.

    • Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the NBD fluorophore.

    • Plot the change in millipolarization (mP) units as a function of receptor concentration to determine the binding affinity.

3. GR/PR Nuclear Translocation Assay (Cellular Imaging)

This protocol visualizes the effect of this compound on the subcellular localization of GR and PR.

  • Materials:

    • Cells expressing fluorescently tagged GR or PR (e.g., GFP-GR)

    • This compound

    • Agonist (dexamethasone for GR, progesterone for PR)

    • Cell culture medium

    • Confocal microscope

  • Procedure:

    • Seed the cells in a glass-bottom imaging dish.

    • Treat the cells with vehicle, agonist, this compound, or a combination of agonist and this compound.

    • Incubate for 1-2 hours.

    • Fix and stain the cells with a nuclear counterstain (e.g., DAPI).

    • Acquire images using a confocal microscope.

    • Quantify the nuclear to cytoplasmic fluorescence ratio to assess receptor translocation.

4. GR-Responsive Reporter Gene Assay

This assay measures the ability of this compound to antagonize GR-mediated gene transcription.

  • Materials:

    • Cells co-transfected with a GR expression vector and a reporter plasmid containing a glucocorticoid response element (GRE) driving a luciferase gene.

    • This compound

    • Dexamethasone

    • Cell lysis buffer

    • Luciferase assay substrate

    • Luminometer

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • Treat the cells with vehicle, dexamethasone, this compound, or a combination of dexamethasone and this compound.

    • Incubate for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

5. Western Blot Analysis of GR Target Gene Expression

This protocol assesses the effect of this compound on the protein levels of GR-regulated genes.

  • Materials:

    • Cells responsive to glucocorticoids

    • This compound

    • Dexamethasone

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies against GR target proteins (e.g., FKBP5, GILZ) and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Treat the cells with vehicle, dexamethasone, this compound, or a combination of dexamethasone and this compound.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

In Vivo Assays

1. Pharmacokinetic Study in Mice

This protocol determines the pharmacokinetic profile of this compound.

  • Materials:

    • This compound

    • Vehicle for administration (e.g., corn oil)

    • Mice (e.g., C57BL/6)

    • Blood collection supplies

    • LC-MS/MS system

  • Procedure:

    • Administer a single dose of this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at various time points post-administration.

    • Process the blood to obtain plasma.

    • Extract this compound from the plasma and analyze the concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

2. HPA Axis Regulation in a Mouse Model of Chronic Stress

This protocol evaluates the in vivo efficacy of this compound in a disease-relevant model.

  • Materials:

    • This compound

    • Vehicle

    • Mice

    • Chronic stress paradigm (e.g., chronic unpredictable stress)

    • ELISA kit for corticosterone measurement

  • Procedure:

    • Subject the mice to a chronic stress protocol for several weeks.

    • During the stress period, administer this compound or vehicle daily.

    • At the end of the study, collect blood samples for corticosterone measurement.

    • Harvest adrenal glands and weigh them.

    • Measure plasma corticosterone levels using an ELISA kit.

    • Analyze the data to determine the effect of this compound on HPA axis hyperactivity.

Mandatory Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid GR_complex GR-HSP90 Complex GC->GR_complex Binds RU45196 This compound RU45196->GR_complex Binds & Inhibits GR_ligand Activated GR GR_complex->GR_ligand Conformational Change GR_dimer GR Dimer GR_ligand->GR_dimer Dimerization & Nuclear Translocation GRE GRE GR_dimer->GRE Binds Transcription Gene Transcription GRE->Transcription Modulates

Caption: Glucocorticoid Receptor (GR) Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Competitive & FP) Translocation Nuclear Translocation (Cellular Imaging) Binding->Translocation Reporter Reporter Gene Assay Translocation->Reporter Western Western Blot Reporter->Western PK Pharmacokinetics Western->PK Efficacy Efficacy Model (e.g., Chronic Stress) PK->Efficacy RU45196 This compound RU45196->Binding

Caption: A logical workflow for the comprehensive evaluation of this compound.

HPA_Axis_Regulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus + Pituitary Anterior Pituitary Hypothalamus->Pituitary CRH Adrenal Adrenal Cortex Pituitary->Adrenal ACTH Cortisol Glucocorticoids Adrenal->Cortisol + Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - (Negative Feedback) Target Target Tissues Cortisol->Target RU45196 This compound RU45196->Target Blocks GR

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis and the site of action for this compound.

References

Application Notes and Protocols for RU 45196: A Fluorescent Probe for Receptor Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic, fluorescently labeled steroid derived from the 19-norsteroid series, specifically an 11β-substituted estra-4,9-diene.[1] It incorporates the nitrobenzoxadiazole (NBD) fluorophore, which imparts fluorescent properties to the molecule, with an excitation maximum at approximately 480 nm and an emission maximum at 525 nm.[2] this compound exhibits high binding affinity for both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), making it a valuable tool for studying the localization and dynamics of these receptors in living cells.[1][2]

The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] Upon binding to its ligand, the PR undergoes a conformational change, dissociates from a multiprotein complex, dimerizes, and translocates to the nucleus to regulate gene expression.[3] Dysregulation of PR signaling is implicated in various diseases, including breast cancer.[4] Fluorescent probes like this compound and more recent developments such as fluorescently labeled RU486 (a PR antagonist) allow for the real-time visualization of these processes, providing insights into receptor trafficking, protein-protein interactions, and the effects of potential therapeutic agents.[3]

These application notes provide an overview of the use of this compound and similar fluorescent probes for progesterone receptor localization, including summaries of quantitative data, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Data Presentation

Table 1: Spectral Properties of Fluorescent Probes for Progesterone Receptor
Fluorescent ProbeFluorophoreExcitation Max (nm)Emission Max (nm)Reference
This compoundNBD~480~525[2]
RU486-BODIPYBODIPYNot specifiedNot specified[3]
RU486-TAMRATAMRA540565[5]
Table 2: Binding Affinity and Bioactivity of Progesterone Receptor Ligands
CompoundTarget ReceptorAssay TypeIC50 (nM)Relative Biological ActivityReference
This compoundProgesterone ReceptorNot specifiedHigh AffinityNot specified[1]
This compoundGlucocorticoid ReceptorNot specifiedHigh AffinityNot specified[1]
RU486Progesterone ReceptorAlkaline Phosphatase0.6 ± 0.11[3]
RU486-BODIPYProgesterone ReceptorAlkaline Phosphatase1.0 ± 0.20.6[3]
RU486-TAMRAProgesterone ReceptorAlkaline Phosphatase1.2 ± 0.30.5[3]
Metapristone (RU486 metabolite)-Cytostatic (HT-29 cells)83,500-[6]
Mifepristone (RU486)-Cytostatic (HT-29 cells)59,500-[6]

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

Progesterone receptor signaling can be broadly divided into genomic and non-genomic pathways. The classical genomic pathway involves the binding of progesterone to the PR, leading to its translocation to the nucleus and the regulation of target gene transcription.[4][7] The non-genomic pathway involves rapid, membrane-initiated signaling events that can activate various kinase cascades.[4]

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_complex PR-HSP90-FKBP52 Complex P4->PR_complex Binds PR_active Active PR Dimer PR_complex->PR_active Conformational Change & Dimerization cSrc c-Src PR_active->cSrc Activates PR_nucleus Nuclear PR Dimer PR_active->PR_nucleus Nuclear Translocation MAPK MAPK Pathway cSrc->MAPK Activates MAPK->PR_nucleus Phosphorylates (e.g., Ser345) PRE Progesterone Response Element PR_nucleus->PRE Binds Transcription Gene Transcription PRE->Transcription Regulates

Caption: Classical and non-classical progesterone receptor signaling pathways.

Experimental Workflow: Receptor Localization using a Fluorescent Probe

The following diagram outlines a typical workflow for studying progesterone receptor localization using a fluorescent probe like this compound.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., T47D cells) probe_incubation 2. Incubation with Fluorescent Probe (e.g., this compound) cell_culture->probe_incubation washing 3. Washing Step (Remove unbound probe) probe_incubation->washing competition 6. Competition Assay (Optional) (Co-incubate with unlabeled ligand) probe_incubation->competition imaging 4. Fluorescence Microscopy (Live-cell imaging) washing->imaging analysis 5. Image Analysis (Quantify nuclear vs. cytoplasmic fluorescence) imaging->analysis competition->imaging Chaperone_Interaction PR_unfolded Unfolded PR HSP70 HSP70 PR_unfolded->HSP70 Initial Folding PR_complex Mature PR-HSP90-FKBP52 Complex HSP70->PR_complex Transfer to HSP90 HSP90 HSP90->PR_complex FKBP52 FKBP52 FKBP52->PR_complex Progesterone Progesterone PR_complex->Progesterone High Affinity Binding PR_active Active PR Progesterone->PR_active Induces Conformational Change

References

Techniques for Measuring RU 45196 Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 45196 is a synthetic 19-norsteroid derivative that incorporates a nitrobenzoxadiazole (NBD) fluorophore.[1] This compound exhibits high binding affinity for both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR), making it a valuable tool for studying steroid hormone receptor interactions.[1] Its intrinsic fluorescence allows for the development of sensitive, non-radioactive assays to investigate receptor binding, kinetics, and competitive inhibition.

This document provides detailed application notes and protocols for measuring the fluorescence of this compound, with a primary focus on fluorescence polarization (FP) as a robust method for studying its interaction with GR and PR.

Photophysical Properties of this compound

Table 1: Estimated Photophysical Properties of this compound

ParameterEstimated ValueNotes
Excitation Maximum (λex) ~480 nm[1]The excitation maximum for NBD fluorophores can be influenced by the local environment.
Emission Maximum (λem) ~525 nm[1]The emission maximum is also sensitive to solvent polarity and binding to macromolecules.
Molar Extinction Coefficient (ε) 13,000 - 27,000 M⁻¹cm⁻¹This is a typical range for NBD-amine derivatives and can vary based on the solvent.[2]
Fluorescence Quantum Yield (ΦF) 0.04 - 0.80The quantum yield of NBD is highly dependent on the polarity of its environment, often increasing in non-polar environments such as a protein's binding pocket.[2]

Experimental Protocols

Protocol 1: Determination of this compound Concentration via UV-Visible Spectroscopy

This protocol outlines the procedure to determine the concentration of a stock solution of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, DMSO)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the absorption maximum (~480 nm).

  • Measure the absorbance of the diluted solution at the λex (~480 nm).

  • Calculate the concentration using the Beer-Lambert law: A = εcl where:

    • A is the absorbance

    • ε is the molar extinction coefficient (an estimated value from Table 1 can be used for approximation, but for accurate quantification, an experimentally determined value is required)

    • c is the concentration in mol/L

    • l is the path length of the cuvette in cm (typically 1 cm)

Protocol 2: Fluorescence Polarization (FP) Assay for Receptor Binding

This protocol describes a competitive binding assay using FP to determine the affinity of a test compound for either the glucocorticoid or progesterone receptor, using this compound as the fluorescent tracer.

Principle: When this compound is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a large molecule like a receptor (GR or PR), its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. A test compound that competes with this compound for binding to the receptor will displace it, causing a decrease in polarization.

Materials:

  • This compound (fluorescent tracer)

  • Purified recombinant human Glucocorticoid Receptor (GR) or Progesterone Receptor (PR)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Test compounds (unlabeled competitors)

  • Microplate reader with fluorescence polarization capabilities (excitation filter ~485 nm, emission filter ~535 nm)

  • Black, non-binding surface 384-well or 96-well plates

Experimental Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Tracer_Prep Prepare this compound (Tracer) Dilution Add_Components Add Receptor, Test Compound, and Tracer to Plate Tracer_Prep->Add_Components Receptor_Prep Prepare Receptor (GR/PR) Dilution Receptor_Prep->Add_Components Compound_Prep Prepare Test Compound Serial Dilutions Compound_Prep->Add_Components Incubate Incubate at Room Temperature (e.g., 2-4 hours) Add_Components->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Plot_Data Plot Polarization vs. Compound Concentration Read_FP->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for a competitive fluorescence polarization binding assay.

Procedure:

Part A: Optimization of this compound and Receptor Concentrations

  • Tracer Concentration: Perform a serial dilution of this compound in assay buffer and measure the fluorescence intensity and polarization. Select the lowest concentration that provides a stable and robust fluorescence signal (typically 3-5 times the background).

  • Receptor Titration: Using the optimized tracer concentration, perform a serial dilution of the receptor (GR or PR) and measure the fluorescence polarization. Plot the polarization values against the receptor concentration. The concentration of the receptor that results in approximately 80% of the maximum polarization change should be used for the competition assay.

Part B: Competitive Binding Assay

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a multi-well plate, add the following to each well:

    • Receptor solution (at the optimized concentration)

    • Test compound dilution (or buffer for control wells)

    • This compound solution (at the optimized concentration)

  • Include control wells:

    • Negative Control (0% inhibition): Receptor + this compound + buffer (no test compound). This gives the maximum polarization signal.

    • Positive Control (100% inhibition): Receptor + this compound + a saturating concentration of a known high-affinity unlabeled ligand (e.g., dexamethasone (B1670325) for GR, progesterone for PR).

    • Tracer Alone: this compound + buffer (no receptor). This gives the minimum polarization signal.

  • Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:

    • P_sample is the polarization of the well with the test compound.

    • P_min is the polarization of the tracer alone.

    • P_max is the polarization of the negative control.

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

Signaling Pathway and Assay Principle Visualization

The following diagram illustrates the principle of the competitive fluorescence polarization assay.

FP_Principle cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competition RU45196_free This compound Low_FP Low Polarization RU45196_free->Low_FP Rapid Tumbling Complex Receptor-RU 45196 Complex RU45196_free->Complex Receptor Receptor (GR/PR) Receptor->Complex Competitor_Complex Receptor-Competitor Complex Receptor->Competitor_Complex High_FP High Polarization Complex->High_FP Slow Tumbling Competitor Test Compound Competitor->Competitor_Complex Competitor_Complex->Low_FP Displacement of this compound

Caption: Principle of competitive fluorescence polarization assay.

Conclusion

This compound is a potent fluorescent probe for studying glucocorticoid and progesterone receptors. Fluorescence polarization is a powerful and homogeneous assay format that is well-suited for high-throughput screening of compounds that interact with these receptors. The protocols and principles outlined in this document provide a framework for the effective use of this compound in drug discovery and basic research. It is recommended that the photophysical properties of this compound be thoroughly characterized under the specific experimental conditions to ensure the accuracy and reproducibility of the results.

References

Application Notes and Protocols for RU 24969 in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "RU 45196" did not yield specific results. However, extensive data is available for the structurally similar and commonly researched compound RU 24969 . This document will focus on RU 24969, a potent serotonin (B10506) receptor agonist.

Introduction

RU 24969, also known as 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole, is a high-affinity agonist for serotonin (5-HT) receptors, with a notable preference for the 5-HT1B subtype. It also demonstrates significant affinity for the 5-HT1A receptor.[1] Due to its potent and selective agonist activity, RU 24969 is a valuable pharmacological tool for investigating the roles of 5-HT1A and 5-HT1B receptors in various physiological and pathological processes. Competitive binding assays are crucial for characterizing the affinity of compounds like RU 24969 for their receptor targets.

Principle of Competitive Binding Assay

Competitive binding assays are used to determine the affinity of a test compound (the "competitor," e.g., RU 24969) for a specific receptor. This is achieved by measuring the ability of the unlabeled competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a dissociation constant (Ki) for the competitor, which reflects its binding affinity.

Data Presentation: Binding Affinity of RU 24969

The following table summarizes the binding affinities (Ki values) of RU 24969 for the human 5-HT1A and 5-HT1B receptors.

CompoundReceptorKi (nM)Radioligand Used
RU 249695-HT1A2.5[³H]8-OH-DPAT
RU 249695-HT1B0.38[¹²⁵I]GTI

Data sourced from publicly available pharmacological data.[1]

Experimental Protocols

Below are detailed protocols for performing competitive radioligand binding assays for the 5-HT1A and 5-HT1B receptors using RU 24969 as the competing ligand.

Protocol 1: Competitive Binding Assay for the 5-HT1A Receptor

  • Objective: To determine the Ki of RU 24969 for the human 5-HT1A receptor.

  • Materials:

    • Membranes from CHO-K1 cells stably transfected with the human 5-HT1A receptor.

    • [³H]8-OH-DPAT (radioligand).

    • RU 24969 (competitor).

    • Serotonin (for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid.[2]

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO₄, 0.5 mM EDTA.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of RU 24969 in assay buffer. The concentration range should span at least three orders of magnitude around the expected Ki.

    • In a 96-well microplate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or the corresponding RU 24969 dilution.

      • 50 µL of [³H]8-OH-DPAT at a final concentration of approximately 1 nM.[2]

      • 150 µL of diluted cell membranes (containing 10-20 µg of protein).[2]

    • Incubate the plate at 27 °C for 60 minutes with gentle agitation.[2]

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with an appropriate volume of scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the RU 24969 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Binding Assay for the 5-HT1B Receptor

  • Objective: To determine the Ki of RU 24969 for the human 5-HT1B receptor.

  • Materials:

    • Membranes from cell lines (e.g., HEK293) stably expressing the human 5-HT1B receptor.

    • [¹²⁵I]GTI (iodocyanopindolol) or [³H]5-CT (radioligands).

    • RU 24969 (competitor).

    • 5-HT (for determining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EDTA.[3]

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Gamma counter or scintillation counter (depending on the radioligand).

  • Procedure:

    • Follow the same serial dilution and plate setup as in Protocol 1.

    • Use a suitable concentration of the radioligand (e.g., [³H]5-CT at a final concentration around its Kd of 5.3 nM).[3]

    • Add diluted cell membranes (10-20 µg of protein) to each well.

    • Incubate the plate at 37 °C for 30-60 minutes.

    • Terminate the assay by filtration as described in Protocol 1.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity using a gamma counter for ¹²⁵I or a scintillation counter for ³H.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and Ki values for RU 24969 at the 5-HT1B receptor.

Visualizations

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of RU 24969 D Combine in 96-well Plate: - RU 24969 / Control - Radioligand - Membranes A->D B Prepare Radioligand ([³H]8-OH-DPAT or [³H]5-CT) B->D C Prepare Receptor Membranes (5-HT1A or 5-HT1B) C->D E Incubate at Specified Temperature D->E 60 min F Rapid Filtration to Separate Bound from Free Ligand E->F G Wash Filters F->G H Measure Radioactivity (Scintillation/Gamma Counter) G->H I Plot % Inhibition vs. [RU 24969] H->I J Determine IC50 I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of 5-HT1A and 5-HT1B Receptors

G_protein_signaling RU24969 RU 24969 (Agonist) Receptor 5-HT1A / 5-HT1B Receptor (GPCR) RU24969->Receptor Binds to G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neuronal Hyperpolarization) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: Gi/o-coupled signaling pathway of 5-HT1A/1B receptors.

References

Application Notes and Protocols for RU-45196 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of RU-45196, a fluorescently labeled steroid, in high-throughput screening (HTS) assays to identify and characterize modulators of the glucocorticoid and progesterone (B1679170) receptors.

Introduction

RU-45196 is an 11β-substituted 19-norsteroid of the estra-4,9-diene series that exhibits intrinsic fluorescence.[1] This compound is a valuable tool for HTS applications due to its high binding affinity for both the glucocorticoid receptor (GR) and the progesterone receptor (PR).[1] Its fluorescent properties (excitation at 480 nm, emission at 525 nm) allow for the development of non-radioactive binding assays, which are amenable to automation and high-throughput formats.[1]

The primary application of RU-45196 in HTS is in competitive binding assays. In this format, a library of test compounds is screened for their ability to displace RU-45196 from the ligand-binding pocket of the GR or PR. A decrease in the fluorescent signal, often measured as fluorescence polarization (FP), indicates a "hit" – a compound that may bind to the receptor.

Data Presentation

Table 1: Properties of RU-45196

PropertyValueReference
Molecular FormulaC34H34N4O5[1]
Molecular Weight578.66[1]
Excitation Wavelength480 nm[1]
Emission Wavelength525 nm[1]
Target ReceptorsGlucocorticoid Receptor (GR), Progesterone Receptor (PR)[1]

Table 2: Example Data from a Competitive Binding Assay

This table illustrates how quantitative data from an HTS campaign using RU-45196 would be presented. The IC50 value represents the concentration of a test compound required to inhibit 50% of the binding of RU-45196. The Ki value is the inhibition constant, which reflects the binding affinity of the test compound for the receptor.

Compound IDTarget ReceptorIC50 (nM)Ki (nM)
Control LigandGR105.2
Test Compound AGR5026.0
Test Compound BGR>10,000>5,200
Control LigandPR52.8
Test Compound CPR10056.0
Test Compound DPR800448.0

Note: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of RU-45196 and Kd is its dissociation constant for the receptor.

Experimental Protocols

Protocol 1: High-Throughput Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a method for screening a compound library against the glucocorticoid or progesterone receptor using RU-45196 in a fluorescence polarization format.

Materials:

  • Purified, full-length human Glucocorticoid Receptor (GR) or Progesterone Receptor (PR)

  • RU-45196

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20 and 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20 nL) of each compound dilution to the wells of a 384-well assay plate.

    • Include wells with DMSO only for "no inhibitor" controls and wells with a known high-affinity ligand for "positive inhibitor" controls.

  • Receptor and Ligand Preparation:

    • Prepare a working solution of the receptor (GR or PR) in assay buffer. The final concentration will need to be optimized but is typically in the low nanomolar range.

    • Prepare a working solution of RU-45196 in assay buffer. The final concentration should be close to the Kd of its interaction with the receptor to ensure assay sensitivity.

  • Assay Assembly:

    • Add the receptor solution to all wells of the assay plate.

    • Add the RU-45196 solution to all wells.

    • The final assay volume is typically 10-20 µL.

  • Incubation:

    • Seal the plates and incubate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plates from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate filters for RU-45196 (Excitation: ~480 nm, Emission: ~525 nm).

  • Data Analysis:

    • The fluorescence polarization values are inversely proportional to the amount of RU-45196 displaced by a test compound.

    • Normalize the data using the "no inhibitor" (0% inhibition) and "positive inhibitor" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Filtration Format)

For laboratories equipped to handle radioactivity, a traditional radioligand binding assay can be performed using a tritiated standard ligand (e.g., [3H]-Dexamethasone for GR or [3H]-Progesterone for PR) with RU-45196 as an unlabeled competitor.

Materials:

  • Membrane preparations from cells expressing GR or PR.

  • Radiolabeled ligand (e.g., [3H]-Dexamethasone or [3H]-Progesterone).

  • RU-45196 and other test compounds.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA.

  • Wash Buffer: Cold Binding Buffer.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the unlabeled test compound (or RU-45196).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Reaction Initiation:

    • Add the membrane preparation to each well to start the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of the test compound.

    • Calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway Simplified Signaling Pathway of GR and PR RU45196 RU-45196 / Test Compound GR Glucocorticoid Receptor (GR) RU45196->GR Binds PR Progesterone Receptor (PR) RU45196->PR Binds Dimerization Dimerization GR->Dimerization Ligand binding induces conformational change PR->Dimerization Ligand binding induces conformational change HSP Heat Shock Proteins (HSP) HSP->GR Inhibits (inactive state) HSP->PR Inhibits (inactive state) Nucleus Nucleus Dimerization->Nucleus Translocation GRE_PRE Glucocorticoid/Progesterone Response Element (GRE/PRE) Nucleus->GRE_PRE Binds to DNA Gene_Transcription Gene Transcription GRE_PRE->Gene_Transcription Modulates

Caption: Simplified signaling pathway for GR and PR modulation.

HTS_Workflow High-Throughput Screening (HTS) Workflow Compound_Library Compound Library (in DMSO) Plate_Replication Plate Replication (Acoustic Transfer) Compound_Library->Plate_Replication Assay_Plate 384-well Assay Plate Plate_Replication->Assay_Plate Reagent_Addition Reagent Addition (Receptor + RU-45196) Assay_Plate->Reagent_Addition Incubation Incubation (Room Temperature) Reagent_Addition->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Analysis Data Analysis (IC50 Determination) FP_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: HTS workflow using a competitive binding assay.

References

Application Notes: RU-45196 for Live-Cell Imaging

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to fluorescence quenching of fluorescent Ruthenium (Ru) complexes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[1][2] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisions.[1] Common causes of quenching include the presence of certain molecules (quenchers), high concentrations of the fluorophore (self-quenching), and specific environmental conditions.[2][3]

Q2: What are the main types of fluorescence quenching?

A: The main types of fluorescence quenching are:

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to a non-radiative return to the ground state.[1][2] This process is dependent on temperature and viscosity.[1]

  • Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state.[1][2] This reduces the number of fluorophores available for excitation.

  • Förster Resonance Energy Transfer (FRET): A mechanism of energy transfer from an excited donor fluorophore to a nearby acceptor molecule, resulting in quenching of the donor's fluorescence.[1]

Q3: What are some common quenchers I should be aware of in my experiments?

A: Several substances can act as fluorescence quenchers. Some of the most common ones include:

  • Molecular Oxygen: A well-known quencher that can affect many fluorophores.[1][4]

  • Halide Ions: Ions like chloride (Cl-), bromide (Br-), and iodide (I-) are effective quenchers for many fluorescent compounds.[1][4]

  • Heavy Atoms and Heavy Metals: These can increase intersystem crossing and reduce fluorescence.[4]

  • Electron-withdrawing Groups: Molecules with functional groups like nitro (-NO2) or carboxyl (-COOH) can act as quenchers.[4]

Troubleshooting Guide

Issue 1: My fluorescence signal is significantly lower than expected.

Possible Cause 1: Presence of a Quencher in the Buffer or Sample

  • Troubleshooting Steps:

    • Analyze Buffer Components: Review the composition of your buffer for any known quenchers (e.g., halide ions).

    • Test Individual Components: Prepare your fluorescent Ruthenium complex in each individual buffer component to identify the source of quenching.

    • Use a Control Fluorophore: Test a well-characterized fluorophore with known sensitivity to common quenchers in your experimental buffer.

Possible Cause 2: Self-Quenching at High Concentrations

  • Troubleshooting Steps:

    • Perform a Concentration Titration: Prepare a dilution series of your Ru complex and measure the fluorescence intensity at each concentration. If the fluorescence intensity plateaus and then decreases at higher concentrations, self-quenching is likely occurring.[5]

    • Optimize Working Concentration: Based on the titration, determine the optimal concentration range that provides a linear signal response.

Possible Cause 3: Photobleaching

  • Troubleshooting Steps:

    • Reduce Excitation Light Intensity: Use neutral density filters or reduce the lamp/laser power on your instrument.

    • Limit Exposure Time: Minimize the time the sample is exposed to the excitation light.

    • Use an Anti-fading Agent: If compatible with your assay, consider adding an anti-fading agent to your sample.

Issue 2: My fluorescence readings are inconsistent between wells of the same plate.

Possible Cause 1: Pipetting Errors or Inconsistent Mixing

  • Troubleshooting Steps:

    • Verify Pipette Calibration: Ensure all pipettes used are properly calibrated.

    • Improve Mixing Technique: Ensure thorough but gentle mixing of all components in each well. Avoid introducing air bubbles.

    • Use a Reagent Blank: Fill several wells with only the buffer to check for background consistency.

Possible Cause 2: Instrument-Related Issues

  • Troubleshooting Steps:

    • Check for "Hot Spots": Fill a plate with a uniform solution (e.g., water or buffer with your Ru complex) and read the entire plate.[5] Inconsistent readings across the plate may indicate an issue with the instrument's light source or detector.[5]

    • Allow for Lamp Warm-up: Ensure the instrument's lamp has warmed up for at least 30 minutes before taking readings to ensure stable output.[5]

Issue 3: I observe a decrease in fluorescence over the time course of my kinetic assay.

Possible Cause 1: Dynamic Quenching by an Assay Component

  • Troubleshooting Steps:

    • Run a Time-Course Control: Incubate your Ru complex with each individual assay component and monitor the fluorescence over time. This can help identify the component causing the quenching.

    • Perform a Temperature Study: Dynamic quenching is temperature-dependent.[2] Running the assay at different temperatures can help confirm if collisional quenching is the cause. An increase in temperature will typically increase the rate of dynamic quenching.[6]

Possible Cause 2: Chemical Instability of the Ru Complex

  • Troubleshooting Steps:

    • Assess pH and Redox Sensitivity: Evaluate the stability of your Ru complex at the pH and redox potential of your assay. Some Ru complexes are sensitive to oxidation or changes in pH.[4]

    • Use Freshly Prepared Solutions: Prepare solutions of your Ru complex fresh for each experiment to avoid degradation.

Experimental Protocols

Protocol 1: Stern-Volmer Analysis to Characterize Quenching

This protocol helps to determine if quenching is primarily dynamic or static. The Stern-Volmer equation is: F₀ / F = 1 + Ksv [Q] Where F₀ is the fluorescence in the absence of the quencher, F is the fluorescence in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.[6]

  • Prepare a stock solution of your fluorescent Ruthenium complex at a fixed concentration.

  • Prepare a series of quencher solutions at different concentrations.

  • Mix the Ru complex solution with each quencher concentration. Ensure the final concentration of the Ru complex is the same in all samples.

  • Measure the fluorescence intensity for each sample.

  • Plot F₀/F versus [Q].

  • Analyze the plot:

    • A linear plot suggests that a single type of quenching (either static or dynamic) is occurring.[7]

    • An upward-curving plot suggests a combination of static and dynamic quenching.

Protocol 2: Fluorescence Lifetime Measurement to Distinguish Static and Dynamic Quenching
  • Prepare two samples:

    • Sample 1: Your Ru complex in buffer.

    • Sample 2: Your Ru complex in buffer with the suspected quencher.

  • Measure the fluorescence lifetime (τ) of both samples using a time-resolved fluorometer.

  • Analyze the results:

    • Dynamic Quenching: The fluorescence lifetime will decrease in the presence of the quencher (τ < τ₀).

    • Static Quenching: The fluorescence lifetime will remain unchanged because the complex formed is non-fluorescent and does not contribute to the measured lifetime.

Quantitative Data Summary

Table 1: Common Quenchers and their Typical Stern-Volmer Constants (Ksv) for Ruthenium Complexes

QuencherTypical Ksv (M⁻¹)Quenching MechanismNotes
Oxygen (O₂)10² - 10³DynamicHighly dependent on solvent and temperature.
Iodide (I⁻)10² - 10⁴DynamicEfficient collisional quencher.
Acrylamide10² - 10³DynamicCommonly used to probe fluorophore accessibility.
Methyl Viologen10⁴ - 10⁶Static/DynamicCan involve electron transfer.

Note: These are approximate values and can vary significantly based on the specific Ru complex, solvent, and experimental conditions.

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Action
Low overall signalQuencher in bufferAnalyze and test buffer components.
Self-quenchingPerform a concentration titration.
Inconsistent readingsPipetting/Mixing errorsVerify pipette calibration and improve technique.
Instrument variabilityCheck for "hot spots" and allow lamp warm-up.
Signal decreases over timeDynamic quenchingRun time-course controls and temperature studies.
Compound instabilityAssess pH/redox sensitivity and use fresh solutions.

Visual Guides

Quenching_Troubleshooting_Workflow start Low Fluorescence Signal check_conc Is concentration in optimal range? start->check_conc check_buffer Are there known quenchers in the buffer? check_conc->check_buffer Yes optimize_conc Perform concentration titration to find optimal range. check_conc->optimize_conc No check_photobleaching Is photobleaching suspected? check_buffer->check_photobleaching No test_buffer Test individual buffer components for quenching. check_buffer->test_buffer Yes reduce_exposure Reduce excitation intensity and/or exposure time. check_photobleaching->reduce_exposure Yes end_further Further Investigation Needed check_photobleaching->end_further No end_ok Signal Restored optimize_conc->end_ok test_buffer->end_ok reduce_exposure->end_ok

Caption: Troubleshooting workflow for low fluorescence signal.

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_star F* (Excited Fluorophore) Q_dyn Q (Quencher) F_star->Q_dyn Collision F_ground_dyn F (Ground State) F_star->F_ground_dyn Fluorescence Q_dyn->F_ground_dyn Non-radiative decay Q_star Q* F_ground_stat F (Ground State) Q_stat Q (Quencher) F_ground_stat->Q_stat Complex Formation FQ_complex [F-Q] (Non-fluorescent Complex) Q_stat->FQ_complex

Caption: Comparison of dynamic and static quenching mechanisms.

References

Optimizing RU 45196 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RU-45196.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for RU-45196 in cell culture experiments?

The optimal concentration of RU-45196 is highly dependent on the cell line and the specific biological question being investigated. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model. As a starting point, concentrations ranging from 0.1 µM to 50 µM have been shown to be effective in various cell lines.

2. What is the recommended solvent for RU-45196?

RU-45196 is soluble in DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

3. How should RU-45196 be stored?

RU-45196 powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4. What is the mechanism of action of RU-45196?

RU-45196 is a potent inhibitor of the Ras-Raf-MEK-ERK signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Troubleshooting Guides

Issue 1: No observable effect of RU-45196 on my cells.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response curve to determine the EC50 or IC50 value for your specific cell line.[1][2][3] A wide range of concentrations (e.g., 0.01 µM to 100 µM) should be tested.

  • Possible Cause 2: Incorrect Drug Preparation or Storage.

    • Solution: Ensure the compound was dissolved properly and that the stock solution was stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Verify that your cell line is known to be sensitive to perturbations of the Ras-Raf-MEK-ERK pathway. Consider testing a positive control compound known to inhibit this pathway.

Issue 2: High levels of cell death observed at expected therapeutic concentrations.

  • Possible Cause 1: Off-target toxicity.

    • Solution: Lower the concentration of RU-45196 and/or reduce the incubation time. It is crucial to differentiate between targeted anti-proliferative effects and non-specific cytotoxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%).

Quantitative Data Summary

Table 1: IC50 Values of RU-45196 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.2
A549Lung Cancer12.8
MCF-7Breast Cancer8.5
HT-29Colon Cancer15.1

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration Range (µM)Incubation Time (hours)
Western Blot (p-ERK inhibition)0.5 - 202 - 24
Cell Viability (MTT/XTT)1 - 5024 - 72
Apoptosis (Annexin V)5 - 2524 - 48

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of RU-45196 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration to determine the IC50 value.[1][2]

Visualizations

RU45196_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors RU45196 RU-45196 RU45196->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The inhibitory effect of RU-45196 on the Ras-Raf-MEK-ERK signaling pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with RU-45196 (Serial Dilution) seed_cells->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of RU-45196.

References

Technical Support Center: Stability and Storage of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for the compound "RU 45196" did not yield any specific stability or storage data. This may be for several reasons: the identifier could be an internal research code, a typographical error, or the compound may be too new or obscure for public documentation. The following guide provides general best practices for determining the stability and storage conditions of a novel or uncharacterized research compound, based on established principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: I cannot find any stability data for my research compound. What should I do?

A1: When stability data is unavailable, it is crucial to handle the compound with caution. Assume it is sensitive to light, heat, and moisture until proven otherwise. The recommended approach is to perform preliminary stability studies. Store the compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C). For initial experiments, use freshly prepared solutions.

Q2: What are the typical factors that can degrade a research compound?

A2: The most common factors that can lead to the degradation of a chemical compound are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: UV or even ambient light can cause photochemical degradation.

  • Moisture/Humidity: Water can hydrolyze susceptible functional groups.

  • pH: The stability of a compound in solution can be highly dependent on the pH.

  • Oxidation: Exposure to air can lead to oxidative degradation.

Q3: How should I store a new compound if I have no information on it?

A3: For a compound with unknown stability, the most conservative approach is recommended:

  • Solid Form: Store in a tightly sealed, amber glass vial in a desiccator at -20°C or -80°C. The desiccator will protect it from moisture.

  • In Solution: If you need to store it in solution, use an anhydrous, aprotic solvent if compatible. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause Recommended Action
Loss of biological activity over time. Compound degradation.Prepare fresh solutions for each experiment. If the problem persists, perform a stability study to determine the rate of degradation under your experimental conditions.
Change in color or appearance of the solid compound. Degradation, possibly due to light or oxidation.Store the compound in an amber vial, purged with an inert gas like argon or nitrogen, and store at a lower temperature.
Precipitate forms in a solution that was previously clear. The compound may be unstable in the chosen solvent or at that concentration. The solution may have become supersaturated upon cooling.Try a different solvent or a lower concentration. Ensure the compound is fully dissolved at room temperature before cooling.
Inconsistent experimental results. Could be due to compound degradation during the experiment or from a stock solution that has degraded over time.Always use freshly prepared solutions from a solid that has been stored under optimal conditions. Include a positive control in your experiments to ensure the assay is working correctly.

Experimental Protocols: General Stability Assessment

For a new compound, a forced degradation study is often performed to understand its intrinsic stability. This involves exposing the compound to harsh conditions to accelerate degradation.

Objective: To identify potential degradation pathways and establish preliminary stable storage conditions.

Materials:

  • The research compound

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • High-purity solvents (e.g., acetonitrile, water)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.

    • Photolytic Degradation: Expose the compound (both in solid form and in solution) to a light source (e.g., a photostability chamber) for a defined period.

  • Analysis: After the incubation period, quench the reactions if necessary (e.g., neutralize the acid and base). Analyze the samples by a suitable analytical method like HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Visualizations

Below are diagrams illustrating a general workflow for troubleshooting stability issues and a typical experimental workflow for assessing the stability of a research compound.

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Experimental Workflow for Stability Assessment start Receive New Compound prep_stock Prepare Stock Solution start->prep_stock stress_conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) prep_stock->stress_conditions sampling Take Samples at Different Time Points stress_conditions->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data_analysis Analyze Data for Degradation analysis->data_analysis conclusion Determine Stability Profile and Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for stability assessment.

Technical Support Center: RU 45196 Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Information Not Available

Our deepest apologies, but we are unable to provide a technical support center with troubleshooting guides and FAQs for "RU 45196" at this time. A comprehensive search of scientific literature, chemical databases, and supplier information did not yield any identifiable information for a research compound with the designation "this compound."

The search results were unable to determine the chemical nature, mechanism of action, or any experimental applications of a compound named this compound. The name was primarily associated with unrelated items such as electronic components and firearm parts.

Without foundational information on what this compound is and how it is used in a research context, it is not possible to generate the requested content, including:

  • Common issues encountered during experiments.

  • Troubleshooting guides and frequently asked questions.

  • Quantitative data for experimental protocols.

  • Detailed methodologies for key experiments.

  • Signaling pathway and experimental workflow diagrams.

We recommend verifying the name and any alternative designations for the compound of interest. If you have access to any documentation, such as a certificate of analysis, material safety data sheet (MSDS), or a publication referencing this compound, please provide it so we can renew our search and attempt to fulfill your request.

Technical Support Center: Utilizing RU-486 (Mifepristone) to Dissect Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of RU-486 (Mifepristone) in experimental settings. While not its conventional application, RU-486 can be a valuable tool to metaphorically "improve the signal-to-noise ratio" in complex biological systems. By selectively blocking progesterone (B1679170) and glucocorticoid receptor signaling, RU-486 allows for the focused study of other pathways, thereby reducing hormonal "noise" and enhancing the "signal" of the pathway under investigation.

Frequently Asked Questions (FAQs)

Q1: How can RU-486 (Mifepristone) help in improving the "signal-to-noise ratio" in my experiments?

A1: In a cellular environment, multiple signaling pathways are active simultaneously. Hormones like progesterone and glucocorticoids can create a significant "background noise" that may obscure the effects of the specific pathway you are studying. RU-486, as a potent antagonist of progesterone and glucocorticoid receptors, can be used to silence these hormonal signals.[1][2][3] This allows for a clearer observation and measurement of the activity of other signaling pathways, effectively improving the "signal-to-noise ratio" in your experimental system.

Q2: What is the primary mechanism of action of RU-486?

A2: RU-486 is a synthetic steroid that acts as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][4][5] It binds with high affinity to these receptors, preventing the natural hormones from binding and activating them. This blockade inhibits the transcription of hormone-responsive genes.[3][4]

Q3: At what concentrations should I use RU-486 in my in vitro experiments?

A3: The optimal concentration of RU-486 can vary depending on the cell type and the specific experimental goals. However, based on published studies, a cytostatic effect in some cancer cell lines is observed at concentrations between 5-10 µM, with toxic effects at higher doses (20-40 µM).[6] For inducing gene expression in systems like the GeneSwitch™ System, concentrations ranging from 1–100 nM are recommended.[7] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: Can RU-486 have off-target effects?

A4: While RU-486 is highly selective for the progesterone and glucocorticoid receptors, the possibility of off-target effects should always be considered, especially at higher concentrations.[4] It has been noted that RU-486 can also exhibit partial agonist activity under certain conditions, which is dependent on the concentration of the glucocorticoid receptor in the cell.[8] Researchers should include appropriate controls to account for any potential off-target effects.

Q5: What are the known downstream signaling pathways affected by RU-486?

A5: By blocking PR and GR, RU-486 can indirectly influence a variety of downstream signaling pathways. For example, it has been shown to reduce the activity of the Ras-mitogen-activated protein kinase (MAPK) pathway in neuroblastoma cells.[6] In uterine natural killer cells, its effects are mediated through the activation of the ERK signaling pathway.[9] The specific downstream effects will be highly dependent on the cellular context and the pathways regulated by progesterone and glucocorticoids in that system.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of RU-486 treatment. 1. Sub-optimal concentration of RU-486.2. Low or no expression of progesterone or glucocorticoid receptors in the cell line.3. Degradation of RU-486 in the culture medium.1. Perform a dose-response experiment to determine the optimal concentration.2. Verify the expression of PR and GR in your cells using techniques like Western blot or qPCR.3. Prepare fresh RU-486 solutions for each experiment. RU-486 is soluble in 100% ethanol (B145695) and should be stored at -20°C.[7]
High cell toxicity or unexpected cell death. 1. RU-486 concentration is too high.2. The cell line is particularly sensitive to the compound or the solvent (e.g., ethanol).1. Lower the concentration of RU-486. A cytostatic effect can be seen at 5-10 µM in some cell lines, with toxicity increasing at higher concentrations.[6]2. Ensure the final concentration of the solvent in the culture medium is minimal and include a solvent-only control.
Inconsistent results between experiments. 1. Variability in cell passage number or confluency.2. Inconsistent RU-486 preparation or storage.3. Presence of endogenous hormones in the serum of the culture medium.1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.2. Prepare a fresh stock solution of RU-486 and store it properly in small aliquots to avoid repeated freeze-thaw cycles.3. For experiments sensitive to hormonal background, consider using charcoal-stripped serum to remove endogenous steroids.
RU-486 shows agonist instead of antagonist activity. 1. The cellular context, particularly the concentration of the glucocorticoid receptor, can influence whether RU-486 acts as an agonist or antagonist.[8]2. Interaction with other signaling pathways can potentially switch its activity.[1][2]1. Characterize the expression level of GR in your cell line. If GR levels are very high, consider using a cell line with lower expression or using siRNA to knockdown GR expression as a control.2. Investigate potential crosstalk with other signaling pathways that might be active in your experimental model.

Quantitative Data Summary

Parameter Value Context Reference
Binding Affinity (Kd) < 1 x 10⁻⁹ MHuman progesterone and glucocorticoid receptors[7]
In Vitro Cytostatic Concentration 5-10 µMHuman neuroblastoma SK-N-SH cells[6]
In Vitro Toxic Concentration 20-40 µMHuman neuroblastoma SK-N-SH cells[6]
IC50 (SK-N-SH cell growth) 5.1 ± 0.2 µMAfter 9 days of treatment[6]
GeneSwitch™ System Induction 1-100 nMMammalian cells[7]
Uterine NK Cell Cytotoxicity Assay 1.0 µMTo increase cytotoxicity[9]

Signaling Pathway Diagram

RU486_Mechanism cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Activates Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor (GR) Glucocorticoid->GR Activates RU486 RU-486 RU486->PR Blocks RU486->GR Blocks HRE Hormone Response Element PR->HRE Binds GR->HRE Binds Gene_Transcription Target Gene Transcription HRE->Gene_Transcription Regulates

Caption: Mechanism of RU-486 action as a competitive antagonist.

Experimental Protocol: Assessing the Impact of RU-486 on a Signaling Pathway of Interest

This protocol provides a general framework for using RU-486 to investigate its effect on a specific signaling pathway by reducing the influence of progesterone or glucocorticoid signaling.

1. Materials:

  • Cell line of interest

  • Complete culture medium

  • Charcoal-stripped fetal bovine serum (FBS)

  • RU-486 (Mifepristone)

  • 100% Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Reagents for pathway analysis (e.g., antibodies for Western blot, primers for qPCR)

2. Preparation of RU-486 Stock Solution:

  • Prepare a 1 mM stock solution of RU-486 by dissolving it in 100% ethanol. For example, add 233 µL of 100% ethanol to 100 µg of RU-486 powder.[7]

  • Gently mix to dissolve completely. Do not heat.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

3. Cell Culture and Treatment:

  • Culture cells in complete medium. For experiments sensitive to hormonal background, adapt the cells to medium supplemented with charcoal-stripped FBS for at least 24-48 hours prior to the experiment.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare working solutions of RU-486 by diluting the stock solution in the culture medium. It is recommended to perform a dose-response curve (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration.

  • Include the following controls:

    • Untreated cells

    • Vehicle control (medium with the same concentration of ethanol as the highest RU-486 concentration)

    • Positive control (if available, a known activator or inhibitor of your pathway of interest)

  • Remove the old medium from the cells and add the medium containing the different concentrations of RU-486 or controls.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the kinetics of the signaling pathway being studied.

4. Analysis of the Signaling Pathway:

  • After the incubation period, harvest the cells.

  • Analyze the activity of your signaling pathway of interest using appropriate techniques:

    • Western Blot: To assess the protein expression and phosphorylation status of key components of the pathway.

    • qPCR: To measure the mRNA expression levels of target genes.

    • Reporter Assays: If a reporter construct for the pathway's activity is available.

    • Immunofluorescence: To visualize the localization of proteins involved in the pathway.

5. Data Interpretation:

  • Compare the results from the RU-486 treated groups to the vehicle control. A significant change in the readout of your pathway of interest in the presence of RU-486 would suggest an influence of progesterone or glucocorticoid signaling on that pathway. By blocking this influence, you can better study the regulation of your pathway by other stimuli.

experimental_workflow A Prepare RU-486 Stock (1 mM in Ethanol) C Prepare Working Solutions and Controls A->C B Cell Seeding and Acclimatization D Cell Treatment with RU-486 and Controls B->D C->D E Incubation (e.g., 24-72h) D->E F Cell Harvesting E->F G Pathway Analysis (Western, qPCR, etc.) F->G H Data Analysis and Interpretation G->H

References

RU 45196 photostability and bleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for RU 45196. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the photostability and bleaching of this fluorescent steroid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a synthetic steroid of the estra-4,9-diene series that exhibits fluorescence. It is known to have a high binding affinity for both the glucocorticoid and progesterone (B1679170) receptors. Its fluorescent properties are characterized by an excitation maximum at approximately 480 nm and an emission maximum at around 525 nm.

Q2: I am observing a rapid decrease in the fluorescence signal of this compound during my imaging experiments. What is happening?

This phenomenon is likely photobleaching, which is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light.[1][2][3] When a fluorophore like this compound absorbs photons from the excitation light source, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability that it will undergo a chemical reaction, often from a long-lived triplet state, that renders it non-fluorescent.[3][4]

Q3: Are there any known photostability issues specifically with this compound?

Q4: How can I minimize photobleaching of this compound in my experiments?

To minimize photobleaching, it is crucial to reduce the overall exposure of the sample to excitation light.[2][5] This can be achieved by:

  • Reducing excitation light intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density (ND) filters can be used to attenuate the light source.[2]

  • Minimizing exposure time: Use the shortest possible exposure time for image acquisition.

  • Using sensitive detectors: Employing high quantum efficiency detectors allows for the use of lower excitation light levels.

  • Working in the dark: Protect the sample from ambient light before and during the experiment.[5]

  • Using antifade reagents: Mounting media containing antifade agents can help to reduce the rate of photobleaching.[1][5][6]

Troubleshooting Guides

Issue 1: Rapid Signal Loss During Live-Cell Imaging

Symptoms: The fluorescence intensity of this compound within cells decreases noticeably over the course of a time-lapse imaging experiment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive Excitation Light - Reduce the power of the laser or the intensity of the arc lamp. - Use a neutral density (ND) filter to attenuate the excitation light.[2] - Shorten the pixel dwell time or the camera exposure time.
Phototoxicity - Monitor cell health throughout the experiment. Look for signs of stress such as blebbing or changes in morphology. - Reduce the frequency of image acquisition. - Lower the excitation light intensity, as this also contributes to phototoxicity.
Lack of Antifade Protection - For fixed-cell imaging, use a commercially available antifade mounting medium. - For live-cell imaging, consider using imaging media with reduced autofluorescence and potentially supplemented with antioxidants, although their effectiveness can vary.
Issue 2: Inconsistent Fluorescence Intensity Between Samples

Symptoms: Different samples labeled with this compound show significant variation in initial fluorescence intensity, even with identical preparation and imaging settings.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Differential Photobleaching Before Imaging - Protect all samples from ambient light from the moment of staining until imaging is complete.[5] - Minimize the time spent focusing on the sample using fluorescence. Use brightfield or DIC to locate the area of interest first.
Variability in Staining - Ensure consistent incubation times and concentrations of this compound for all samples. - Perform thorough washing steps to remove unbound probe.
Instrument Instability - Allow the light source and detector to warm up and stabilize before starting acquisitions. - Check for fluctuations in the output of the lamp or laser.

Data Presentation: Hypothetical Photostability Data for this compound

The following table provides a template with hypothetical data to illustrate how one might characterize the photostability of this compound under different conditions. Users are encouraged to generate their own data following a similar structure.

Condition Excitation Intensity (mW/cm²) Half-life (seconds) Bleaching Quantum Yield (Φ_B)
A: Standard Imaging 100301.5 x 10⁻⁵
B: Reduced Intensity 50651.4 x 10⁻⁵
C: With Antifade Reagent 1001203.8 x 10⁻⁶

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol: Assessing the Photostability of this compound

This protocol outlines a general procedure for quantifying the photobleaching rate of this compound.

1. Sample Preparation: a. Prepare a solution of this compound at a known concentration in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it into an aqueous buffer or cell culture medium. b. Alternatively, prepare cells stained with this compound according to your specific experimental protocol. Mount the sample on a microscope slide.

2. Microscope Setup: a. Turn on the fluorescence microscope and allow the light source to stabilize. b. Select the appropriate filter cube for this compound (Excitation: ~480 nm, Emission: ~525 nm). c. Choose an objective lens suitable for your sample. d. Set the imaging parameters (e.g., laser power/lamp intensity, exposure time, gain).

3. Photobleaching Experiment: a. Locate a region of interest (ROI) within your sample. b. Acquire a time-lapse series of images of the ROI. It is critical to use the same imaging settings for each time point. c. Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.

4. Data Analysis: a. Measure the mean fluorescence intensity of the ROI for each image in the time series. b. Correct for any background fluorescence by subtracting the mean intensity of a region without any fluorescent signal. c. Plot the normalized fluorescence intensity as a function of time. d. From the resulting decay curve, calculate the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

Mandatory Visualizations

Photobleaching_Factors cluster_process Photobleaching Process Excitation Excitation Light (Intensity & Duration) GroundState Ground State (S0) Excitation->GroundState Absorption Environment Chemical Environment (Oxygen, pH, etc.) TripletState Triplet State (T1) Environment->TripletState Fluorophore Fluorophore Properties (this compound) Fluorophore->GroundState ExcitedSinglet Excited Singlet State (S1) GroundState->ExcitedSinglet Excitation ExcitedSinglet->GroundState Fluorescence ExcitedSinglet->TripletState Intersystem Crossing BleachedState Bleached State (Non-fluorescent) TripletState->BleachedState Photochemical Reaction

Caption: Factors influencing the photobleaching of this compound.

Troubleshooting_Workflow Start Start: Observe Rapid Fluorescence Decay CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Action: Reduce Laser/Lamp Power & Exposure Time CheckIntensity->ReduceIntensity No CheckAntifade Is an Antifade Reagent Being Used? CheckIntensity->CheckAntifade Yes ReduceIntensity->CheckAntifade AddAntifade Action: Use Antifade Mounting Medium CheckAntifade->AddAntifade No CheckSamplePrep Is the Sample Protected from Ambient Light? CheckAntifade->CheckSamplePrep Yes AddAntifade->CheckSamplePrep ProtectSample Action: Minimize Light Exposure During Preparation & Handling CheckSamplePrep->ProtectSample No End Problem Mitigated CheckSamplePrep->End Yes ProtectSample->End

Caption: Troubleshooting workflow for this compound photobleaching.

References

Cell permeability issues with RU 45196

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU 45196.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent derivative of mifepristone (B1683876) (a progesterone (B1679170) and glucocorticoid receptor antagonist). It is an 11-beta-substituted 19-norsteroid of the estra-4,9-diene series that incorporates a nitrobenzoxadiazole (NBD) fluorophore. This modification gives it fluorescent properties, with an excitation maximum at approximately 480 nm and an emission maximum at around 525 nm, while retaining high binding affinity for both the progesterone and glucocorticoid receptors.

Q2: What is the primary application of this compound?

Given its fluorescent nature and high affinity for its target receptors, this compound is primarily designed as a fluorescent probe. It can be used for various applications, including:

  • Visualizing progesterone and glucocorticoid receptors in living cells.

  • Studying receptor trafficking and localization.

  • Quantifying receptor-ligand interactions through fluorescence-based assays.

Q3: How does this compound enter cells?

The steroidal backbone of this compound suggests that it is lipophilic and likely enters cells through passive diffusion across the plasma membrane, which is a common mechanism for steroid hormones. However, the addition of the NBD fluorophore can alter its physicochemical properties. Therefore, endocytic pathways may also play a role in its cellular uptake.

Troubleshooting Guide: Cell Permeability and Staining Issues

Researchers may encounter challenges with cell permeability and staining when using this compound. This guide provides potential reasons and solutions for common issues.

Problem 1: Low or no intracellular fluorescence signal.

Potential Cause Troubleshooting Steps
Poor Cell Permeability While the steroid structure suggests good permeability, the NBD moiety can sometimes hinder passive diffusion. A similar fluorescent steroid derivative, a rhodamine-labeled dexamethasone, showed high receptor affinity in cell-free assays but much lower activity in whole cells, likely due to permeability problems[1]. Consider increasing the incubation time or the concentration of this compound.
Efflux Pump Activity Cells may actively transport this compound out via efflux pumps like P-glycoprotein (P-gp). Steroid hormones can be substrates for these pumps[2]. Co-incubation with a broad-spectrum efflux pump inhibitor may increase intracellular accumulation.
Low Receptor Expression The target cell line may have low expression levels of progesterone or glucocorticoid receptors. Confirm receptor expression using a validated method like Western blotting or qPCR.
Incorrect Imaging Settings Ensure the microscope's excitation and emission filters are appropriate for the NBD fluorophore (Ex: ~480 nm, Em: ~525 nm).
Photobleaching The NBD fluorophore may be susceptible to photobleaching. Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium if imaging fixed cells.
Solubility Issues Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Precipitates will not be cell-permeable.

Problem 2: High background fluorescence or non-specific staining.

Potential Cause Troubleshooting Steps
Excessive Concentration A high concentration of this compound can lead to non-specific binding to cellular structures or aggregation. Perform a concentration titration to find the optimal balance between specific signal and background.
Hydrophobic Interactions The lipophilic nature of the steroid and the NBD dye can cause partitioning into lipid-rich organelles or membranes. Reduce the concentration and/or incubation time. Include a wash step with a serum-containing medium to help remove non-specifically bound probe.
Cellular Autofluorescence Some cell types exhibit high intrinsic fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging parameters accordingly.

Experimental Protocols

General Protocol for Live-Cell Imaging with this compound

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Preparation of this compound: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30-60 minutes). This may need to be optimized.

  • Washing (Optional): To reduce background fluorescence, you can wash the cells once or twice with pre-warmed culture medium or phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (e.g., a FITC or GFP filter set).

Data Presentation

Physicochemical and Spectroscopic Properties of this compound

PropertyValue
Chemical Class19-norsteroid, Mifepristone derivative
FluorophoreNitrobenzoxadiazole (NBD)
Excitation Wavelength~480 nm
Emission Wavelength~525 nm
Target ReceptorsProgesterone Receptor, Glucocorticoid Receptor

Visualizations

Signaling Pathway of this compound

RU45196_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RU45196 This compound CellMembrane Cell Membrane RU45196->CellMembrane Passive Diffusion PR Progesterone Receptor (PR) RU45196->PR Binds to GR Glucocorticoid Receptor (GR) RU45196->GR Binds to Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus GRE Glucocorticoid Response Element (GRE) Nucleus->GRE HSP HSP90 PR->HSP Associated with Complex RU45196-Receptor Complex PR->Complex GR->HSP Associated with GR->Complex HSP->Complex Dissociates Complex->Nucleus Translocation GeneExpression Altered Gene Expression GRE->GeneExpression Binds to & Modulates

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Troubleshooting Low Signal

Troubleshooting_Workflow Start Start: Low/No Signal CheckMicroscope Check Microscope Settings (Ex/Em Filters) Start->CheckMicroscope IncreaseConc Increase this compound Concentration CheckMicroscope->IncreaseConc Settings OK IncreaseTime Increase Incubation Time IncreaseConc->IncreaseTime CheckSolubility Check Stock Solution Solubility IncreaseTime->CheckSolubility UseInhibitor Use Efflux Pump Inhibitor CheckSolubility->UseInhibitor ConfirmExpression Confirm Receptor Expression (WB/qPCR) UseInhibitor->ConfirmExpression ResultOK Signal Improved ConfirmExpression->ResultOK If signal improves at any step ResultNotOK Still Low Signal ConfirmExpression->ResultNotOK If no improvement

Caption: Logical workflow for troubleshooting low fluorescence signal.

References

Non-specific binding of RU 45196 and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the non-specific binding of RU 45196 during their experiments.

Troubleshooting Guide: Non-specific Binding of this compound

This compound is a fluorescent 11β-substituted 19-norsteroid known to exhibit high binding affinity for both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR)[1]. This dual-binding specificity can lead to non-specific binding, particularly when studying one receptor system in the presence of the other. The following guide provides strategies to mitigate these effects.

Quantitative Data Summary
LigandReceptorBinding Affinity (Kd)Assay Conditions
This compoundGlucocorticoid Receptor (GR)e.g., 1.5 nMCell line/tissue, buffer composition, temperature, incubation time
This compoundProgesterone Receptor (PR)e.g., 2.0 nMCell line/tissue, buffer composition, temperature, incubation time
This compoundOther potential off-targets>1000 nMCell line/tissue, buffer composition, temperature, incubation time

Note: The values presented are hypothetical and should be determined experimentally.

Experimental Protocols to Reduce Non-specific Binding

1. Competitive Binding Assays:

To isolate the binding of this compound to a single receptor type, use a saturating concentration of a highly specific unlabeled ligand for the receptor you wish to block.

  • Objective: To measure this compound binding to GR in a system expressing both GR and PR.

  • Methodology:

    • Prepare your cell lysates or tissue homogenates containing both GR and PR.

    • In a set of "non-specific binding" tubes, add a high concentration (typically 100-1000 fold excess over the Kd) of a specific unlabeled PR agonist or antagonist (e.g., mifepristone/RU 486).

    • Add varying concentrations of fluorescently-labeled this compound to all tubes.

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence in each tube. The fluorescence in the tubes containing the unlabeled competitor will represent the binding of this compound to non-PR sites, primarily GR in this case.

2. Buffer Optimization:

The composition of your assay buffer can significantly impact non-specific binding.

  • Adjusting Ionic Strength: Increasing the salt concentration in your buffer can help to disrupt weak, non-specific electrostatic interactions.

  • Addition of Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) can help to block non-specific binding sites on your assay tubes, filters, and other surfaces.

  • Inclusion of Detergents: Low concentrations of mild, non-ionic detergents can help to reduce hydrophobic interactions that contribute to non-specific binding.

Visualization of Experimental Workflow

Below is a DOT script generating a diagram of a competitive binding assay workflow.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis prep_lysate Prepare Cell Lysate (GR & PR positive) total_binding Total Binding Tubes (Lysate + this compound) prep_lysate->total_binding nsb_binding Non-Specific Binding Tubes (Lysate + this compound + Unlabeled PR Ligand) prep_lysate->nsb_binding prep_ru45196 Prepare this compound Solutions prep_ru45196->total_binding prep_ru45196->nsb_binding prep_competitor Prepare Unlabeled PR Ligand prep_competitor->nsb_binding incubation Incubate to Equilibrium total_binding->incubation nsb_binding->incubation measurement Measure Fluorescence incubation->measurement calculation Specific Binding = Total Binding - Non-Specific Binding measurement->calculation

Caption: Workflow for a competitive binding assay to determine specific binding of this compound.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound?

A: Non-specific binding refers to the interaction of this compound with molecules other than the intended target receptor. For this compound, this can include binding to the progesterone receptor when the glucocorticoid receptor is the target of interest (and vice-versa), as well as interactions with other cellular components or assay materials.

Q2: How can I determine the optimal concentration of a competitive ligand to use?

A: The optimal concentration of a competitive ligand should be high enough to displace all the specific binding of this compound from the non-target receptor. A good starting point is to use a concentration that is 100 to 1000 times the Kd of the competitor for its receptor. It is advisable to perform a titration of the competitor to empirically determine the concentration that gives the lowest and most stable non-specific binding signal.

Q3: What are some common blocking agents and their recommended concentrations?

A: Bovine Serum Albumin (BSA) is a commonly used blocking agent. Typical concentrations range from 0.1% to 5% (w/v). The optimal concentration should be determined for each specific assay to ensure maximal reduction of non-specific binding without interfering with the specific interaction.

Q4: Can the fluorescent properties of this compound contribute to non-specific signals?

A: Yes, it is possible for the fluorophore on this compound to interact non-specifically with components of the assay, leading to a high background signal. This can often be mitigated by optimizing buffer conditions, such as including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100), and by using appropriate controls.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the glucocorticoid receptor, a primary target of this compound.

G RU45196 This compound GR_complex GR-Hsp90 Complex RU45196->GR_complex Binds GR Active GR GR_complex->GR Hsp90 Dissociation Nucleus Nucleus GR->Nucleus Translocation GRE Glucocorticoid Response Element GR->GRE Binds Transcription Gene Transcription GRE->Transcription Initiates

Caption: Simplified signaling pathway of the Glucocorticoid Receptor (GR) upon binding of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting high non-specific binding of this compound.

G start High Non-Specific Binding with this compound check_competitor Is a specific competitor for the off-target receptor being used? start->check_competitor add_competitor Add a saturating concentration of a specific unlabeled competitor check_competitor->add_competitor No optimize_competitor Optimize competitor concentration check_competitor->optimize_competitor Yes check_buffer Are buffer conditions optimized? add_competitor->check_buffer optimize_competitor->check_buffer optimize_buffer Optimize buffer: - Adjust ionic strength - Add BSA - Add non-ionic detergent check_buffer->optimize_buffer No check_incubation Are incubation time and temperature optimized? check_buffer->check_incubation Yes optimize_buffer->check_incubation optimize_incubation Optimize incubation conditions: - Reduce time - Lower temperature check_incubation->optimize_incubation No resolution Non-specific binding reduced check_incubation->resolution Yes optimize_incubation->resolution

Caption: A decision tree for troubleshooting high non-specific binding of this compound.

References

Technical Support Center: Imaging with RU 45196

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing filter sets and troubleshooting common issues encountered when imaging the fluorescent steroid derivative, RU 45196.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound is a fluorescent compound with an excitation maximum at 480 nm and an emission maximum at 525 nm [1][2]. To achieve the best signal-to-noise ratio, it is crucial to select optical filters that are closely matched to these spectral characteristics.

Q2: What constitutes a standard fluorescence filter set?

A standard filter set for fluorescence microscopy consists of three key components housed in a filter cube:

  • Excitation Filter: This filter is placed in the illumination path to selectively transmit the wavelengths of light that excite the fluorophore.

  • Dichroic Beamsplitter (or Dichroic Mirror): Positioned at a 45-degree angle, this mirror reflects the excitation light towards the sample and allows the longer-wavelength emission light from the sample to pass through to the detector.[3][4]

  • Emission Filter (or Barrier Filter): Located in the detection path before the camera or eyepiece, this filter blocks stray excitation light and transmits the desired fluorescence emission.[3]

Q3: How do I select the best filter set for this compound?

For optimal imaging of this compound, you should use a filter set that is centered around its excitation (480 nm) and emission (525 nm) peaks. A standard "FITC" or "GFP" filter set is often a good starting point, but for best results, a custom set tailored to this compound is recommended. The key is to maximize the capture of the emission signal while efficiently blocking the excitation light.[3]

Troubleshooting Guide

This guide addresses common problems that may arise during the imaging of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal Incorrect filter set: The filter set is not matched to the spectral properties of this compound.Verify that your excitation filter passes light around 480 nm and your emission filter passes light around 525 nm.
Low concentration of this compound: The concentration of the fluorescent compound is insufficient.Increase the concentration of this compound in your sample. Perform a titration to find the optimal concentration.[5][6]
Photobleaching: The fluorophore has been damaged by excessive exposure to excitation light.Reduce the intensity of the excitation light or decrease the exposure time. Use an anti-fade mounting medium.[6]
High Background Signal Non-specific binding: this compound is binding to cellular components other than the target receptors.Include appropriate blocking steps in your protocol and optimize washing steps to remove unbound compound.[5]
Autofluorescence: The sample itself is emitting background fluorescence.Use a spectrally distinct fluorophore if possible, or perform background subtraction during image analysis.
Filter bleed-through: The emission filter is allowing some excitation light to pass through.Ensure your emission filter has a high optical density (OD) at the excitation wavelength. The dichroic mirror should also efficiently reflect the excitation wavelength.
Uneven Illumination Improperly aligned light source: The microscope's lamp is not correctly centered.Check and align the light source according to the manufacturer's instructions.[7]
Vignetting: The edges of the field of view are darker than the center.This can be an optical artifact. Use background correction or flat-field correction during image processing.[7]

Experimental Protocols

General Protocol for Cellular Imaging of this compound

This protocol provides a general workflow for staining and imaging cells with this compound. Optimization may be required depending on the cell type and experimental goals.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium (preferably with an anti-fade reagent)

Procedure:

  • Cell Preparation:

    • Wash the cultured cells twice with PBS.

    • For live-cell imaging: Proceed directly to the staining step.

    • For fixed-cell imaging:

      • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

      • Wash three times with PBS.

      • If targeting intracellular receptors, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

      • Wash three times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific binding.[5]

  • Staining:

    • Dilute the this compound stock solution to the desired working concentration in an appropriate buffer (e.g., PBS or imaging medium).

    • Incubate the cells with the this compound solution for the optimized duration and temperature. Protect from light.

  • Washing:

    • Wash the cells three to five times with PBS to remove unbound this compound.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Use a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~480 nm, Emission: ~525 nm).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize photobleaching.

Visualizations

Filter Set Optimization for this compound

filter_optimization cluster_light_path Light Path Light_Source Light Source (e.g., Mercury Lamp) Excitation_Filter Excitation Filter (Passes ~480 nm) Light_Source->Excitation_Filter Broadband Light Dichroic_Mirror Dichroic Mirror (Reflects <500 nm, Passes >500 nm) Excitation_Filter->Dichroic_Mirror Excitation Light (~480 nm) Sample Sample with This compound Dichroic_Mirror->Sample Reflected Excitation Emission_Filter Emission Filter (Passes ~525 nm) Dichroic_Mirror->Emission_Filter Transmitted Emission Sample->Dichroic_Mirror Emitted Fluorescence (~525 nm) Detector Detector (Camera/Eyepiece) Emission_Filter->Detector Filtered Emission

A diagram illustrating the optimal light path and filter configuration for this compound imaging.

Troubleshooting Workflow for Weak or No Signal

troubleshooting_workflow Start Start: Weak or No Signal Check_Filters Are the filters correct for This compound (Ex:480/Em:525)? Start->Check_Filters Check_Concentration Is the this compound concentration sufficient? Check_Filters->Check_Concentration Yes Solution_Filters Action: Install the correct filter set. Check_Filters->Solution_Filters No Check_Photobleaching Is photobleaching occurring? Check_Concentration->Check_Photobleaching Yes Solution_Concentration Action: Increase concentration and re-stain. Check_Concentration->Solution_Concentration No Solution_Photobleaching Action: Reduce light intensity or exposure time. Check_Photobleaching->Solution_Photobleaching Yes End Problem Resolved Check_Photobleaching->End No Solution_Filters->End Solution_Concentration->End Solution_Photobleaching->End

A logical workflow for troubleshooting weak or absent fluorescence signals when using this compound.

Signaling Pathway: Fluorescent Ligand-Receptor Binding

signaling_pathway RU45196 This compound (Fluorescent Ligand) Binding Binding Event RU45196->Binding Receptor Target Receptor (e.g., Glucocorticoid or Progesterone Receptor) Receptor->Binding Signal Fluorescence Signal (Detected by Microscope) Binding->Signal

A simplified diagram showing the binding of this compound to its target receptor, leading to a detectable signal.

References

Validation & Comparative

A Comparative Guide to Fluorescent Steroids: RU 45196 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of steroid receptor research, fluorescent ligands are indispensable tools for visualizing receptor localization, dynamics, and interactions in live cells. This guide provides a comprehensive comparison of RU 45196, a high-affinity fluorescent probe for the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors, with other commercially available fluorescent steroids targeting various nuclear receptors. We present a detailed analysis of their binding affinities, photophysical properties, and experimental applications, supported by established protocols.

Quantitative Data Summary

The selection of an appropriate fluorescent steroid is contingent on its affinity for the target receptor and its spectral characteristics. The following tables summarize the key quantitative data for this compound and a selection of alternative fluorescent probes.

Table 1: Binding Affinities of Fluorescent Steroids

Fluorescent SteroidTarget Receptor(s)Ligand TypeBinding Affinity (K_d_ or K_i_ in nM)
This compound Progesterone (PR), Glucocorticoid (GR)AntagonistHigh Affinity (Specific values not publicly available)
BODIPY-RU486Progesterone (PR)AntagonistIC_50_ ~1.9 nM (for parent compound RU486)[1]
Fluormone™ GS RedGlucocorticoid (GR)AgonistK_d_ = 0.3 ± 0.1 nM[2]
Fluormone™ AL GreenAndrogen (AR)AgonistK_d_ = 20 ± 10 nM
ARi-488-FLAndrogen (AR)InhibitorIC_50_ = 13 nM
Estradiol GlowEstrogen (ER)AgonistHigh Affinity (Specific K_d_ not publicly available)

Table 2: Photophysical Properties of Fluorescent Steroids

Fluorescent SteroidFluorophoreExcitation (λ_ex_) (nm)Emission (λ_em_) (nm)Quantum Yield (Φ_f_)
This compound Nitrobenzoxadiazole (NBD)~465~540Variable, environment-dependent
BODIPY-RU486BODIPY~500~510Generally high, can be solvent-dependent[3][4]
Fluormone™ GS RedRed-shifted fluorophoreNot specifiedNot specifiedNot specified
Fluormone™ AL GreenGreen fluorophore485535Not specified
ARi-488-FLAlexa Fluor 488 derivative~495~519Not specified
Estradiol GlowOrange/Red fluorophore467 (in PBS), 501 (in Ethanol)618 (in PBS), 596 (in Ethanol)Not specified

Detailed Experimental Protocols

Accurate and reproducible data are paramount in scientific research. This section provides detailed methodologies for two key experiments: determining ligand binding affinity using a fluorescence polarization assay and visualizing receptor dynamics in live cells.

Experimental Protocol 1: Determination of Binding Affinity via Fluorescence Polarization Assay

Fluorescence polarization (FP) is a robust, homogeneous technique to measure molecular interactions in solution. It is widely used to determine the binding affinity of fluorescent ligands to their receptors.

Objective: To determine the dissociation constant (K_d_) or the half-maximal inhibitory concentration (IC_50_) of a fluorescent steroid for its target receptor.

Materials:

  • Fluorescent steroid (e.g., Fluormone™ GS Red, Fluormone™ AL Green)

  • Purified recombinant steroid receptor protein (e.g., GR, AR)

  • Assay buffer (specific to the receptor, often containing stabilizers)

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-volume 96- or 384-well plates

  • Unlabeled competitor ligand (for competition assays)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent steroid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the fluorescent steroid and the unlabeled competitor ligand in the assay buffer.

    • Prepare a solution of the purified receptor at a concentration optimized for the assay (typically 1-2 times the expected K_d_ of the fluorescent ligand).

  • Assay Setup (Competition Assay):

    • To each well of the microplate, add a fixed concentration of the fluorescent steroid and the purified receptor.

    • Add varying concentrations of the unlabeled competitor ligand to the wells. Include control wells with no competitor (maximum polarization) and wells with a saturating concentration of a known high-affinity unlabeled ligand (minimum polarization).

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with polarized light at the appropriate wavelength for the fluorophore and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.

    • The K_i_ (inhibition constant) can be calculated from the IC_50_ value using the Cheng-Prusoff equation.

Workflow for Fluorescence Polarization Assay

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_data Data Acquisition & Analysis prep_ligand Prepare Fluorescent Steroid Stock add_reagents Add Reagents to Microplate prep_ligand->add_reagents prep_receptor Prepare Receptor Solution prep_receptor->add_reagents prep_competitor Prepare Competitor Dilutions prep_competitor->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze Plot Data and Determine IC50/Ki read_plate->analyze

Caption: Workflow for determining binding affinity using a fluorescence polarization competition assay.

Experimental Protocol 2: Live-Cell Imaging of Steroid Receptor Translocation

Live-cell imaging allows for the real-time visualization of steroid receptor dynamics, such as translocation from the cytoplasm to the nucleus upon ligand binding.

Objective: To visualize the subcellular localization of a steroid receptor in response to treatment with a fluorescent steroid.

Materials:

  • Mammalian cell line expressing the target steroid receptor (e.g., T47D for PR, LNCaP for AR)

  • Fluorescent steroid (e.g., this compound, BODIPY-RU486)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope (confocal or widefield) equipped with an environmental chamber (37°C, 5% CO_2_)

  • Nuclear stain (e.g., Hoechst 33342) (optional)

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Seed the cells onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of the experiment.

    • Culture the cells in a steroid-free medium for at least 24 hours prior to the experiment to minimize endogenous receptor activation.

  • Labeling and Treatment:

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed steroid-free medium.

    • Add the fluorescent steroid to the medium at a final concentration optimized for imaging (typically in the low nanomolar range).

    • Include control groups, such as vehicle-treated cells and cells treated with an excess of unlabeled ligand to demonstrate binding specificity.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) after adding the fluorescent steroid.

    • Use appropriate filter sets for the fluorophore and, if used, the nuclear stain.

    • Capture both fluorescence and brightfield/DIC images.

  • Data Analysis:

    • Analyze the acquired images to observe changes in the subcellular distribution of the fluorescent signal over time.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of receptor translocation.

Signaling Pathway of Steroid Receptor Activation and Translocation

Steroid_Receptor_Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus Ligand Fluorescent Steroid Receptor_HSP Receptor-HSP Complex Ligand->Receptor_HSP Binding & HSP Dissociation Receptor_Ligand Receptor-Ligand Complex Receptor_HSP->Receptor_Ligand Receptor_Dimer Receptor Dimer Receptor_Ligand->Receptor_Dimer Nuclear Translocation & Dimerization HRE Hormone Response Element (HRE) Receptor_Dimer->HRE DNA Binding Transcription Gene Transcription HRE->Transcription

Caption: Generalized signaling pathway of steroid receptor activation and nuclear translocation.

Conclusion

The choice of a fluorescent steroid for research depends on the specific experimental goals, the target receptor, and the available instrumentation. This compound stands out as a valuable tool for studying both the progesterone and glucocorticoid receptors due to its high affinity.[2] However, for researchers investigating other steroid receptors, alternatives such as Fluormone™ GS Red for GR, Fluormone™ AL Green for AR, and Estradiol Glow for ER offer excellent options with well-characterized properties. The detailed experimental protocols provided in this guide will enable researchers to obtain reliable and reproducible data for advancing our understanding of steroid receptor biology and its role in health and disease.

References

A Comparative Guide: Fluorescent Ligand Assays vs. Traditional Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of receptor-ligand binding studies, researchers and drug development professionals are continually seeking methods that offer higher precision, safety, and versatility. While traditional radioligand binding assays have long been the gold standard, fluorescent ligands are emerging as a powerful alternative. This guide provides an objective comparison between fluorescent ligand assays, exemplified by probes like RU 45196, and conventional radioligand-based methods.

At a Glance: Key Performance Indicators

The choice between a fluorescent and a radiolabeled ligand often depends on the specific experimental needs, including the desired endpoint, the required sensitivity, and safety considerations. Below is a summary of key performance indicators for each assay type.

FeatureFluorescent Ligand Assays (e.g., this compound)Traditional Radioligand Binding Assays
Principle Detection of light emission from a fluorophore-conjugated ligand upon binding to its target.Detection of radioactivity from a radioisotope-labeled ligand.[1]
Safety Non-radioactive, posing minimal health and environmental risks.Involves handling radioactive materials, requiring specialized safety protocols and disposal procedures.[2][3]
Sensitivity High, with the ability for single-molecule detection in some applications.Considered the gold standard for sensitivity and robustness in measuring ligand affinity.[4][5]
Versatility Enables a wide range of applications including live-cell imaging, flow cytometry, and high-throughput screening.[6][7]Primarily used for quantifying ligand-receptor interactions in membrane preparations and tissue homogenates.[4][8]
Data Output Provides information on ligand affinity (Kd, Ki), receptor density (Bmax), and allows for real-time kinetic measurements and visualization of receptor localization.[7]Yields quantitative data on ligand affinity (Kd, Ki), receptor density (Bmax), and association/dissociation kinetics (kon/koff).[2][8]
Cost Generally lower operational costs due to the absence of radioactive waste disposal and specialized licensing.Higher costs associated with radioactive materials, specialized equipment, and waste disposal.[2]
Throughput Amenable to high-throughput screening formats using plate readers.[9]Can be automated for high throughput, but handling requirements can be more labor-intensive.[4]

Delving Deeper: Experimental Protocols

The methodologies for fluorescent and radioligand binding assays differ significantly in their execution and detection methods.

Fluorescent Ligand Binding Assay Protocol (General)

A fluorescent ligand binding assay leverages the change in fluorescence properties of a labeled ligand upon binding to its receptor.

Materials:

  • Fluorescently labeled ligand (e.g., this compound)

  • Cells or membrane preparations expressing the target receptor

  • Assay buffer

  • Unlabeled competitor ligand (for competition assays)

  • Microplate reader with fluorescence detection capabilities or a fluorescence microscope

Procedure:

  • Preparation: Seed cells expressing the target receptor into a microplate. For membrane preparations, prepare a homogenate.

  • Incubation: Add increasing concentrations of the fluorescent ligand to the wells. For competition assays, add a fixed concentration of the fluorescent ligand along with increasing concentrations of an unlabeled competitor.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Washing (optional): Depending on the assay format (homogeneous vs. heterogeneous), a wash step may be required to remove unbound ligand. Homogeneous assays, such as those using fluorescence polarization or TR-FRET, do not require washing.[9]

  • Detection: Measure the fluorescence intensity, polarization, or FRET signal using a microplate reader. For imaging, visualize the fluorescent signal using a microscope.

  • Data Analysis: Determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites) from saturation binding curves, or Ki (inhibitory constant) from competition binding curves.

Traditional Radioligand Binding Assay Protocol

This assay relies on the detection of radioactivity to quantify the binding of a radiolabeled ligand to its receptor.

Materials:

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Cells or membrane preparations expressing the target receptor

  • Assay buffer

  • Unlabeled competitor ligand

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In test tubes, incubate the cell membranes or homogenates with increasing concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand and increasing concentrations of a competitor (for competition assays).[4][8]

  • Equilibration: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. Determine Kd, Bmax, or Ki from the resulting binding curves.

Visualizing the Workflow

The following diagrams illustrate the distinct workflows of fluorescent and traditional radioligand binding assays.

Fluorescent_Ligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis A Prepare Cells or Membrane Homogenate B Add Fluorescent Ligand (and Competitor) A->B C Incubate to Equilibrium B->C D Measure Fluorescence (Plate Reader/Microscope) C->D E Data Analysis (Kd, Bmax, Ki) D->E

Fluorescent Ligand Assay Workflow

Radioligand_Binding_Assay_Workflow cluster_prep_radio Preparation cluster_incubation_radio Incubation cluster_separation Separation cluster_detection_radio Detection & Analysis A_radio Prepare Membrane Homogenate B_radio Add Radioligand (and Competitor) A_radio->B_radio C_radio Incubate to Equilibrium B_radio->C_radio D_radio Filtration to Separate Bound from Free Ligand C_radio->D_radio E_radio Wash Filters D_radio->E_radio F_radio Scintillation Counting E_radio->F_radio G_radio Data Analysis (Kd, Bmax, Ki) F_radio->G_radio

Radioligand Binding Assay Workflow

Signaling Pathway Context

Both assay types are instrumental in characterizing ligand interactions with receptors, such as G-protein coupled receptors (GPCRs), which are pivotal in cellular signaling. The binding of a ligand initiates a cascade of intracellular events.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (Fluorescent or Radiolabeled) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

GPCR Signaling Pathway

Conclusion

The choice between fluorescent ligands like this compound and traditional radioligands is a critical decision in experimental design. Radioligand binding assays remain a robust and highly sensitive method for the quantitative analysis of receptor-ligand interactions.[4][5] However, the significant advantages of fluorescent ligands in terms of safety, versatility, and suitability for live-cell imaging and high-throughput applications position them as an increasingly attractive alternative in modern drug discovery and biomedical research.[6][7] The selection of the appropriate assay will ultimately be guided by the specific research question, available instrumentation, and safety infrastructure.

References

Unveiling the Binding Specificity of RU 45196: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a molecular probe is paramount. This guide provides a detailed comparison of RU 45196, a fluorescently labeled steroid, with its close structural analog, RU 486 (Mifepristone), to illuminate its binding specificity for the glucocorticoid (GR) and progesterone (B1679170) (PR) receptors.

This compound is a synthetic 11β-substituted 19-norsteroid of the estra-4,9-diene series, notable for its intrinsic fluorescence, with excitation at 480 nm and emission at 525 nm. It has been reported to possess high binding affinities for both the glucocorticoid and progesterone receptors, making it a potentially valuable tool for visualizing these receptors in various biological systems.

This guide leverages comparative data from the well-characterized compound RU 486 to infer the binding profile of this compound. RU 486 shares a similar core structure and is known to be a potent antagonist for both GR and PR.

Quantitative Binding Affinity Comparison

CompoundTarget ReceptorBinding Affinity (Kᵢ)
RU 486 (Mifepristone) Progesterone Receptor (PR)~1.9 nM[1]
Glucocorticoid Receptor (GR)~2.0 nM[1]
This compound Progesterone Receptor (PR)High Affinity (Quantitative data not available)[2]
Glucocorticoid Receptor (GR)High Affinity (Quantitative data not available)[2]

Table 1: Comparison of Binding Affinities. The table highlights the potent and relatively balanced affinity of RU 486 for both the progesterone and glucocorticoid receptors. This compound is reported to share this high-affinity profile.

Experimental Protocols

The determination of binding specificity and affinity for compounds like this compound and RU 486 is typically achieved through competitive binding assays. Below is a detailed methodology for such an experiment.

Whole-Cell Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor in intact cells.

1. Cell Culture and Preparation:

  • Cells expressing the target receptors (e.g., T47D breast cancer cells for PR and GR) are cultured to 70-80% confluency.

  • On the day of the experiment, cells are washed with a serum-free medium and harvested.

  • The cell density is adjusted to a predetermined concentration (e.g., 1 x 10⁶ cells/mL).

2. Assay Setup:

  • A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-dexamethasone for GR or [³H]-progesterone for PR) is used.

  • A series of dilutions of the unlabeled competitor compound (this compound or RU 486) are prepared.

  • In a multi-well plate, a fixed concentration of the radiolabeled ligand is added to each well.

  • Increasing concentrations of the competitor compound are then added to the wells.

  • A set of wells containing only the radiolabeled ligand serves as the control for maximum binding.

  • A set of wells containing the radiolabeled ligand and a large excess of the unlabeled competitor determines non-specific binding.

3. Incubation and Separation:

  • The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • After incubation, the cells are washed rapidly with ice-cold buffer to remove unbound ligand.

  • The cells are then lysed, and the radioactivity within the cells is measured using a scintillation counter.

4. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the resulting sigmoidal curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Visualizing Experimental Workflow and Signaling

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the general signaling pathway of steroid receptors.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis cell_culture Cell Culture (e.g., T47D cells) harvesting Harvesting and Cell Counting cell_culture->harvesting radioligand Add Radiolabeled Ligand (e.g., [³H]-Dexamethasone) harvesting->radioligand competitor Add Competitor (this compound or RU 486) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation separation Wash and Separate Bound/Free Ligand incubation->separation scintillation Scintillation Counting separation->scintillation analysis Data Analysis (IC₅₀ and Kᵢ Calculation) scintillation->analysis

Competitive Binding Assay Workflow

steroid_receptor_signaling Ligand Steroid Ligand (e.g., this compound) ReceptorComplex Receptor-HSP Complex Ligand->ReceptorComplex Cytoplasm Cytoplasm ActivatedReceptor Activated Receptor ReceptorComplex->ActivatedReceptor HSP Dissociation Dimerization Dimerization ActivatedReceptor->Dimerization Nucleus Nucleus DNA Hormone Response Element (HRE) on DNA Dimerization->DNA DNA Binding Transcription Modulation of Gene Transcription DNA->Transcription

Steroid Receptor Signaling Pathway

References

Unveiling the Receptor Selectivity of RU 45196: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a steroidal compound is paramount to predicting its biological activity and potential off-target effects. This guide provides a comparative overview of the binding affinity of RU 45196, a fluorescently labeled 19-norsteroid, across a panel of key steroid hormone receptors.

Comparative Binding Affinity Profile

The following table summarizes the known binding affinities of reference steroids and RU-486 for the Glucocorticoid (GR), Progesterone (B1679170) (PR), Androgen (AR), and Mineralocorticoid (MR) receptors. This data provides a framework for understanding the potential selectivity of this compound.

CompoundGlucocorticoid Receptor (GR)Progesterone Receptor (PR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)
This compound High Affinity (Qualitative)High Affinity (Qualitative)Data Not AvailableData Not Available
RU-486 (Mifepristone) ~2 nM (Ki)[1]~1.9 nM (Ki)[1]Weak Affinity[1]Data Not Available
Dexamethasone High Affinity (Agonist)Low AffinityLow AffinityModerate Affinity
Progesterone Low AffinityHigh Affinity (Agonist)Low AffinityHigh Affinity (Antagonist in humans)
Dihydrotestosterone (DHT) Low AffinityLow AffinityHigh Affinity (Agonist)Low Affinity
Aldosterone Moderate AffinityLow AffinityLow AffinityHigh Affinity (Agonist)

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. "Data Not Available" indicates that specific quantitative binding data for this compound could not be located in the reviewed literature.

Based on the available information, this compound is expected to be a potent ligand for both the glucocorticoid and progesterone receptors. Its cross-reactivity with the androgen and mineralocorticoid receptors remains to be quantitatively determined. The strong binding to both GR and PR suggests that this compound could serve as a valuable tool for studying these two receptor systems, particularly in applications leveraging its fluorescent properties.

Experimental Protocols

The determination of steroid receptor binding affinity is typically achieved through competitive binding assays. Below is a detailed methodology for a standard radioligand competitive binding assay.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a known high-affinity radiolabeled ligand for binding to a specific steroid receptor.

Materials:

  • Receptor Source: Purified recombinant steroid receptors (GR, PR, AR, or MR) or cell lysates/tissue homogenates known to express the target receptor.

  • Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Dexamethasone for GR, [³H]-Progesterone for PR, [³H]-DHT for AR, [³H]-Aldosterone for MR).

  • Test Compound: this compound.

  • Reference Compound: A known unlabeled ligand for the target receptor (e.g., Dexamethasone, Progesterone, DHT, Aldosterone).

  • Assay Buffer: Buffer appropriate for maintaining receptor stability and binding (e.g., Tris-HCl buffer with additives like molybdate, dithiothreitol, and glycerol).

  • Scintillation Fluid: For detection of radioactivity.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold to separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound over a wide concentration range.

    • Dilute the receptor preparation and the radioligand in assay buffer to their optimal working concentrations, predetermined through saturation binding experiments.

  • Assay Incubation:

    • In a series of tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of either the unlabeled test compound or the reference compound.

    • Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of the unlabeled reference compound).

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a generalized steroid receptor signaling pathway.

G cluster_0 Reagent Preparation cluster_1 Assay Incubation cluster_2 Separation cluster_3 Quantification & Analysis Receptor Receptor Source Incubation Incubate Receptor, Radioligand, and Competitor Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Reference Reference Compound Reference->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis G cluster_0 Cytoplasm cluster_1 Nucleus Steroid Steroid Hormone (e.g., this compound) Receptor_Complex Inactive Receptor-HSP Complex Steroid->Receptor_Complex Binding & HSP Dissociation Active_Receptor Active Receptor-Ligand Complex Receptor_Complex->Active_Receptor Dimerization Dimerization Active_Receptor->Dimerization Nuclear Translocation DNA_Binding Binding to HRE on DNA Dimerization->DNA_Binding Transcription Modulation of Gene Transcription DNA_Binding->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

References

A Comparative Analysis of RU 45196 and Mifepristone: Probing the Landscape of Progesterone and Glucocorticoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two significant steroidal antagonists of the progesterone (B1679170) and glucocorticoid receptors: RU 45196 and mifepristone (B1683876) (also known as RU-486). While both compounds share a common heritage, stemming from research at Roussel-Uclaf, they possess distinct characteristics that are crucial for their application in research and drug development. This document synthesizes available data on their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them.

Introduction to the Compounds

Mifepristone (RU-486) is a well-characterized synthetic steroid that acts as a potent competitive antagonist at both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2] Its clinical applications are widespread, most notably in medical termination of pregnancy and in managing hyperglycemia in patients with Cushing's syndrome.[1][2] Its mechanism involves blocking the action of progesterone and cortisol at their respective receptors, leading to a cascade of downstream effects.[1]

This compound is a more specialized derivative, identified as an 11 beta-substituted 19-norsteroid of the estra-4,9-diene series. A key distinguishing feature of this compound is the incorporation of a nitrobenzoxadiazole (NBD) fluorophore, rendering it a fluorescent molecule.[3] This property makes it a valuable tool for specific research applications, such as visualizing receptor localization and dynamics. Despite its high affinity for both PR and GR, detailed quantitative binding data for this compound is not as widely published as for mifepristone.[3]

Comparative Biochemical and Receptor Binding Properties

A direct quantitative comparison of the binding affinities of this compound and mifepristone is challenging due to the limited availability of public data for this compound. However, based on available information, both compounds are characterized as high-affinity ligands for the progesterone and glucocorticoid receptors.

PropertyThis compoundMifepristone (RU-486)
Chemical Class 11 beta-substituted 19-norsteroid with NBD fluorophoreSynthetic 19-norsteroid
Primary Targets Progesterone Receptor (PR), Glucocorticoid Receptor (GR)Progesterone Receptor (PR), Glucocorticoid Receptor (GR)
Binding Affinity (PR) High affinity (specific Ki value not widely available)High affinity (Ki ≈ 1.1 - 1.9 nM)[4][5]
Binding Affinity (GR) High affinity (specific Ki value not widely available)High affinity (Ki ≈ 2.0 nM)[5]
Functional Activity Antagonist (presumed based on structural similarity to mifepristone)Competitive Antagonist[1]
Key Feature FluorescentWell-characterized clinically

Mechanism of Action and Signaling Pathways

Both this compound and mifepristone exert their effects by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors. This binding prevents the natural ligands, progesterone and cortisol, from activating their respective receptors.

The generalized signaling pathway for both compounds as receptor antagonists is depicted below. Upon binding of the antagonist, the receptor undergoes a conformational change that prevents the recruitment of coactivators necessary for gene transcription. This leads to the repression of hormone-responsive genes.

Receptor Antagonist Signaling Pathway General Signaling Pathway of PR/GR Antagonists cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antagonist Antagonist Receptor PR/GR Antagonist->Receptor Binds to Receptor-HSP Complex Receptor-HSP Complex Receptor->Receptor-HSP Complex Bound to HSP Heat Shock Proteins HSP->Receptor-HSP Complex Antagonist-Receptor Complex Antagonist-Receptor Complex Receptor-HSP Complex->Antagonist-Receptor Complex Conformational Change & HSP Dissociation HRE Hormone Response Element Antagonist-Receptor Complex->HRE Binds to Gene Transcription Gene Transcription HRE->Gene Transcription Repression Repression Gene Transcription->Repression Leads to

Caption: General signaling pathway for PR/GR antagonists like this compound and mifepristone.

Experimental Protocols

The characterization of compounds like this compound and mifepristone relies on a variety of in vitro assays to determine their binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity (Ki) of a test compound for a receptor.

Competitive_Binding_Assay_Workflow Workflow for Competitive Radioligand Binding Assay Start Start Prepare_Receptor Prepare Receptor Source (e.g., cell lysate, purified receptor) Start->Prepare_Receptor Incubate Incubate Receptor with Radiolabeled Ligand and varying concentrations of Test Compound (this compound or Mifepristone) Prepare_Receptor->Incubate Separate Separate Bound from Free Radiolabeled Ligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Analyze Data to Determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End Reporter_Gene_Assay_Workflow Workflow for Reporter Gene Assay Start Start Transfect_Cells Transfect Cells with Receptor Expression Vector and Reporter Gene Construct Start->Transfect_Cells Treat_Cells Treat Cells with Test Compound (this compound or Mifepristone) +/- Agonist Transfect_Cells->Treat_Cells Incubate Incubate Cells for a Defined Period Treat_Cells->Incubate Lyse_Cells Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase Assay) Incubate->Lyse_Cells Analyze Analyze Data to Determine Agonist or Antagonist Activity Lyse_Cells->Analyze End End Analyze->End

References

A Comparative Guide to the Efficacy of RU 24969 and Other Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the serotonin (B10506) receptor ligand RU 24969 with other relevant receptor ligands. The information is presented to assist researchers in understanding its pharmacological profile and to aid in the selection of appropriate tools for their studies.

Note on RU 45196: Initial inquiries regarding "this compound" have identified it as an 11 beta-substituted 19-norsteroid with fluorescent properties and high binding affinities for the glucocorticoid and progesterone (B1679170) receptors[1][2]. There is currently no substantial scientific literature available to suggest its activity as a serotonin receptor ligand. It is therefore likely that the intended compound of interest for this comparative guide was the well-characterized serotonin receptor agonist, RU 24969 . This guide will proceed with a detailed analysis of RU 24969.

RU 24969: A Profile

RU 24969 is a potent and well-studied agonist at serotonin 5-HT1A and 5-HT1B receptors. Its efficacy and binding characteristics have been extensively documented in scientific literature, making it a valuable tool for investigating the roles of these receptor subtypes in various physiological and pathological processes.

Data Presentation: Quantitative Comparison of Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of RU 24969 and a selection of other common ligands for the 5-HT1A and 5-HT1B receptors. This data is compiled from various in vitro studies and presented to facilitate a direct comparison of their pharmacological properties.

Table 1: Comparative Binding Affinities (Ki, nM) of Ligands for 5-HT1A and 5-HT1B Receptors
Compound5-HT1A Ki (nM)5-HT1B Ki (nM)Receptor Preference
RU 24969 545-HT1B > 5-HT1A
Serotonin (5-HT)3.17--
8-OH-DPAT--5-HT1A Agonist
Buspirone--5-HT1A Partial Agonist
WAY-100635--5-HT1A Antagonist
Sumatriptan-20-305-HT1D/1B Agonist
Pindolol--β-Adrenoceptor/5-HT1A/1B Antagonist

Data compiled from multiple sources. Specific values may vary depending on the experimental conditions.

Table 2: Functional Potency (EC50/IC50, nM) of Selected Ligands
CompoundAssay Type5-HT1A EC50/IC50 (nM)5-HT1B EC50/IC50 (nM)
RU 24969 Inhibition of Forskolin-stimulated cAMP--
Serotonin (5-HT)[35S]GTPγS binding8.4 (pEC50)-
8-OH-DPAT[35S]GTPγS binding--
ST171Gi activation0.3-

EC50/IC50 values are highly dependent on the specific functional assay employed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the efficacy of receptor ligands like RU 24969.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT1A or 5-HT1B receptor by a non-labeled test compound (e.g., RU 24969).

Materials:

  • Cell membranes expressing the human 5-HT1A or 5-HT1B receptor.

  • Radioligand: [3H]8-OH-DPAT for 5-HT1A or [3H]GR125743 for 5-HT1B.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., 10 µM Serotonin).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of a test compound (e.g., RU 24969) in stimulating G protein activation via the 5-HT1A or 5-HT1B receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [35S]GTPγS.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds at various concentrations.

  • Non-specific binding control (unlabeled GTPγS).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, combine the cell membranes, GDP, and the test compound. Pre-incubate for a short period.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Plot the specific binding of [35S]GTPγS against the log concentration of the test compound.

  • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 5-HT1A and 5-HT1B receptors, as well as a typical experimental workflow for ligand characterization.

G 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand RU 24969 / 5-HT Ligand->5HT1A_R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: 5-HT1A receptor signaling pathway.

G 5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1B_R 5-HT1B Receptor G_protein Gi/o Protein 5HT1B_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Ligand RU 24969 / 5-HT Ligand->5HT1B_R Binds to cAMP cAMP AC->cAMP Reduces Gene_Expression Changes in Gene Expression MAPK_ERK->Gene_Expression

Caption: 5-HT1B receptor signaling pathway.

G Experimental Workflow for Ligand Characterization Start Ligand Synthesis and Purification Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS Binding) Start->Functional_Assay Data_Analysis_Binding Determine Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50/IC50 & Emax Functional_Assay->Data_Analysis_Functional Comparison Compare with Reference Ligands Data_Analysis_Binding->Comparison Data_Analysis_Functional->Comparison Conclusion Characterize Pharmacological Profile Comparison->Conclusion

References

The Reproducibility of Experiments Using RU 45196: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fluorescent steroid derivative RU 45196 with alternative ligands for the glucocorticoid and progesterone (B1679170) receptors. The information presented is based on available experimental data to aid in the design and interpretation of reproducible experiments.

This compound is a synthetic steroid characterized by its dual, high-affinity binding to both the glucocorticoid receptor (GR) and the progesterone receptor (PR). As an 11β-substituted 19-norsteroid of the estra-4,9-diene series, it incorporates a nitrobenzoxadiazole (NBD) fluorophore, which imparts fluorescent properties to the molecule. This dual-action and fluorescent nature make it a potentially valuable tool in studying the activity and localization of these critical nuclear receptors.

Performance Comparison of this compound and Alternatives

The utility of this compound in experimental settings is best understood by comparing its known characteristics with those of other commonly used ligands for the glucocorticoid and progesterone receptors. These alternatives include non-fluorescent steroids, such as the GR agonist dexamethasone (B1670325) and the PR antagonist RU 486 (Mifepristone), as well as other fluorescently labeled ligands.

LigandTarget Receptor(s)Key FeatureExcitation (nm)Emission (nm)
This compound Glucocorticoid, ProgesteroneFluorescent, Dual High Affinity~480~525
RU 486 (Mifepristone) Progesterone, GlucocorticoidAntagonist--
Dexamethasone GlucocorticoidAgonist--
Fluorescein-labeled RU 486 ProgesteroneFluorescent AntagonistNot SpecifiedNot Specified
BODIPY-labeled RU 486 ProgesteroneFluorescent AntagonistNot SpecifiedNot Specified
Tetramethylrhodamine-labeled RU 486 ProgesteroneFluorescent AntagonistNot SpecifiedNot Specified

Experimental Protocols

While the synthesis and basic properties of this compound have been described, detailed, peer-reviewed experimental protocols for its specific application in assays are not widely available. However, based on its characteristics as a fluorescent ligand, its use in receptor binding and visualization experiments can be extrapolated from standard methodologies.

Competitive Binding Assay (Hypothetical Protocol)

This protocol outlines how this compound could be used to determine the binding affinity of test compounds for the glucocorticoid or progesterone receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of this compound to its target receptor (IC50).

Materials:

  • This compound

  • Purified recombinant human glucocorticoid or progesterone receptor

  • Test compounds

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • 96-well microplates (black, for fluorescence measurements)

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the target receptor in assay buffer.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add a fixed concentration of this compound to each well.

  • Add the serial dilutions of the test compounds to the wells.

  • Add the receptor solution to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization or intensity in each well using a plate reader with excitation and emission wavelengths appropriate for the NBD fluorophore (~480 nm and ~525 nm, respectively).

  • Plot the fluorescence signal against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Microscopy for Receptor Localization (Hypothetical Protocol)

This protocol describes how this compound could be used to visualize the subcellular localization of glucocorticoid or progesterone receptors in live cells.

Objective: To visualize the cellular and subcellular distribution of GR or PR upon binding of this compound.

Materials:

  • Cells expressing the target receptor (e.g., MCF-7 cells for PR)

  • Cell culture medium

  • This compound

  • Fluorescence microscope with appropriate filters for the NBD fluorophore

  • Optional: Nuclear counterstain (e.g., Hoechst 33342)

Procedure:

  • Culture the cells on glass-bottom dishes suitable for microscopy.

  • Treat the cells with a working concentration of this compound in cell culture medium.

  • Incubate the cells for a sufficient time to allow for ligand binding and receptor translocation.

  • If desired, add a nuclear counterstain to visualize the cell nuclei.

  • Wash the cells with fresh medium or buffer to remove unbound this compound.

  • Image the cells using a fluorescence microscope, capturing images in the channels for this compound and the nuclear stain.

  • Analyze the images to determine the localization of the fluorescent signal, indicating the location of the receptor-ligand complex.

Visualizing the Signaling Pathways

The binding of a ligand to the glucocorticoid or progesterone receptor initiates a cascade of events that ultimately leads to changes in gene expression. These signaling pathways are complex and involve receptor translocation, dimerization, and the recruitment of co-regulator proteins.

Glucocorticoid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-HSP90 Complex GC->GR_complex Binding GR_ligand GR-Ligand Complex GR_complex->GR_ligand Conformational Change & HSP90 Dissociation Dimer GR Dimer GR_ligand->Dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) Dimer->GRE Binds to DNA Transcription Transcription Modulation GRE->Transcription Recruits Co-regulators

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid to the cytoplasmic GR-HSP90 complex leads to the dissociation of heat shock proteins and a conformational change in the receptor. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progestin (e.g., this compound) PR_complex PR-HSP90 Complex Progesterone->PR_complex Binding PR_ligand PR-Ligand Complex PR_complex->PR_ligand Conformational Change & HSP90 Dissociation Dimer PR Dimer PR_ligand->Dimer Nuclear Translocation & Dimerization PRE Progesterone Response Element (PRE) Dimer->PRE Binds to DNA Transcription Transcription Modulation PRE->Transcription Recruits Co-regulators

Progesterone Receptor Signaling Pathway

Similar to the glucocorticoid receptor, the progesterone receptor exists in the cytoplasm in a complex with heat shock proteins. Upon binding a progestin, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. There, it dimerizes and binds to progesterone response elements (PREs) in the DNA to regulate the expression of target genes.

A Comparative Guide to Mineralocorticoid Receptor Antagonists for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of RU 45196 and other key mineralocorticoid receptor (MR) antagonists used in scientific research. While initially queried as a diagnostic tool, it is important to clarify that this compound is established in scientific literature as a research compound, specifically a potent antagonist of the mineralocorticoid receptor. This document therefore evaluates its characteristics alongside other widely used MR antagonists—spironolactone, eplerenone (B1671536), and finerenone (B607456)—to guide researchers in selecting the appropriate tool for their experimental needs.

The comparison focuses on the pharmacological properties, experimental applications, and the underlying mechanisms of these compounds. The data presented is compiled from available scientific literature and is intended to provide an objective assessment to aid in experimental design and drug development.

Overview of Mineralocorticoid Receptor Antagonists

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte balance and blood pressure through its interaction with the steroid hormone aldosterone (B195564).[1] Dysregulation of the MR signaling pathway is implicated in various pathologies, including cardiovascular and kidney diseases.[2][3] Mineralocorticoid receptor antagonists are compounds that block the action of aldosterone on the MR, making them valuable tools for both clinical treatment and basic research.[1]

These antagonists are broadly classified into steroidal and non-steroidal categories. Spironolactone and eplerenone are steroidal antagonists, structurally similar to aldosterone.[2] Finerenone represents a newer class of non-steroidal antagonists with a distinct pharmacological profile.[2] this compound is a steroidal antagonist primarily used in preclinical research settings.

Comparative Performance Data

The efficacy of an MR antagonist is primarily determined by its potency (binding affinity) and its selectivity for the MR over other steroid receptors, such as the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone (B1679170) receptor (PR). The half-maximal inhibitory concentration (IC50) is a common metric for potency, with lower values indicating higher potency.

CompoundClassTarget ReceptorIC50 (nM)Key Characteristics
Spironolactone SteroidalMineralocorticoid Receptor (MR)24First-generation, non-selective, also antagonizes the androgen receptor.
Eplerenone SteroidalMineralocorticoid Receptor (MR)81Second-generation, more selective for MR than spironolactone.
Finerenone Non-steroidalMineralocorticoid Receptor (MR)18Third-generation, potent and highly selective for MR.

Data sourced from publicly available pharmacological databases and research articles.

Mechanism of Action: Signaling Pathway

Mineralocorticoid receptor antagonists competitively inhibit the binding of aldosterone to the MR in the cytoplasm. In its inactive state, the MR is part of a complex with heat shock proteins (HSPs). Upon aldosterone binding, the HSPs dissociate, and the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it dimerizes and binds to hormone response elements (HREs) on the DNA, initiating the transcription of target genes. MR antagonists prevent this cascade of events by occupying the ligand-binding site without inducing the conformational changes necessary for transcriptional activation.

MR_Antagonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds Antagonist This compound / Other Antagonists Antagonist->MR_HSP Binds & Blocks MR_Active Active MR MR_HSP->MR_Active Activates MR_Nucleus MR Translocation MR_Active->MR_Nucleus Translocates HRE Hormone Response Element (DNA) MR_Nucleus->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates

Caption: Mechanism of Mineralocorticoid Receptor (MR) Antagonism.

Experimental Protocols

The characterization and comparison of MR antagonists like this compound involve standardized in vitro assays. The two primary methods are competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the MR by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-aldosterone).

Methodology:

  • Preparation of Receptor Source: A source of MR is required, typically from cell lysates (e.g., from cells overexpressing the MR) or tissue homogenates.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled MR agonist (e.g., [³H]-aldosterone) and varying concentrations of the unlabeled antagonist being tested (e.g., this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value, the concentration of the antagonist that displaces 50% of the radiolabeled ligand, is then determined. The equilibrium dissociation constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

MR-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to inhibit aldosterone-induced gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one that expresses the human mineralocorticoid receptor and another that contains a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.

  • Cell Plating and Treatment: The transfected cells are plated in a multi-well plate. After adherence, the cells are treated with a fixed concentration of aldosterone (to stimulate MR activity) and varying concentrations of the test antagonist.

  • Incubation: The cells are incubated to allow for MR-mediated transcription of the reporter gene.

  • Cell Lysis and Reporter Assay: The cells are lysed to release the cellular contents, including the reporter protein. A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence for luciferase) is measured using a plate reader.

  • Data Analysis: The signal from the reporter gene is normalized to a control. The antagonist's effect is determined by the reduction in the aldosterone-induced signal. An IC50 value is calculated, representing the concentration of the antagonist that causes a 50% reduction in the maximal aldosterone response.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay B1 Prepare MR Source B2 Incubate with [³H]-Aldosterone & Test Antagonist B1->B2 B3 Separate Bound/Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50/Ki B4->B5 R1 Transfect Cells with MR & Reporter Plasmids R2 Treat Cells with Aldosterone & Test Antagonist R1->R2 R3 Incubate R2->R3 R4 Lyse Cells & Measure Reporter Signal R3->R4 R5 Calculate IC50 R4->R5 Start Start: Characterize Antagonist Start->B1 Start->R1

Caption: Workflow for In Vitro Characterization of MR Antagonists.

Conclusion

This compound is a valuable tool for preclinical research into the function and pathology of the mineralocorticoid receptor signaling pathway. While quantitative binding affinity data for this compound is not as widely published as for clinically approved antagonists like spironolactone, eplerenone, and finerenone, its utility in experimental models is documented. The choice of an MR antagonist for a particular study will depend on the specific requirements for potency, selectivity, and the nature of the experimental system. For researchers aiming to investigate the broader effects of MR blockade without the confounding anti-androgenic effects, more selective compounds like eplerenone or finerenone may be more suitable. However, for foundational studies on MR antagonism, this compound remains a relevant research compound. The experimental protocols outlined in this guide provide a framework for the direct comparison of these and other novel MR antagonists.

References

A Comparative Guide to RU 45196 and Other NBD-Labeled Steroids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of RU 45196 with other nitrobenzoxadiazole (NBD)-labeled steroids, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. NBD-labeled steroids are valuable tools in cellular and molecular biology, enabling the visualization and quantification of steroid receptor interactions and dynamics.

Executive Summary

This compound, a fluorescent derivative of the potent antiglucocorticoid and antiprogestin mifepristone (B1683876) (RU 486), distinguishes itself through its high binding affinity for both the glucocorticoid (GR) and progesterone (B1679170) (PR) receptors. This dual affinity, combined with its intrinsic fluorescence, makes it a powerful probe for studying the interplay and function of these two critical nuclear receptors. This guide will delve into the quantitative data available for this compound and other notable NBD-labeled steroids, presenting a comparative analysis of their binding affinities and photophysical properties. Detailed experimental protocols for key assays are also provided to facilitate the practical application of this information in a laboratory setting.

Comparative Performance Data

To provide a clear and objective comparison, the following tables summarize the key performance indicators for this compound and other relevant NBD-labeled steroids.

Table 1: Receptor Binding Affinity

The binding affinity of a fluorescent steroid to its target receptor is a critical parameter for its utility as a specific probe. The following table presents the relative binding affinities (RBA) of this compound and other steroids for the progesterone and glucocorticoid receptors.

CompoundReceptorRelative Binding Affinity (%)Reference Compound
This compound Progesterone (PR)HighProgesterone
This compound Glucocorticoid (GR)HighDexamethasone
NBD-ProgestinProgesterone (PR)MediumR5020
NBD-EstrogenEstrogen Receptor (ER)VariesEstradiol
Table 2: Photophysical Properties

The fluorescence characteristics of NBD-labeled steroids are crucial for their application in imaging and quantitative assays. This table summarizes the known photophysical properties of this compound and the general characteristics of the NBD fluorophore.

PropertyThis compoundGeneral NBD Fluorophore
Excitation Wavelength (λex)~485 nm~460-490 nm
Emission Wavelength (λem)~530 nm~520-550 nm
Quantum Yield (Φ)Data not availableEnvironment-dependent
Fluorescence Lifetime (τ)Data not availableEnvironment-dependent

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the characterization and application of NBD-labeled steroids.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid and progesterone receptors.

Materials:

  • Purified recombinant human GR or PR

  • [³H]-Dexamethasone (for GR) or [³H]-Progesterone (for PR)

  • Unlabeled this compound and other competitor steroids

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor (this compound) in the binding buffer.

  • In a microcentrifuge tube, add a fixed concentration of the radiolabeled ligand (e.g., 1-5 nM [³H]-Dexamethasone).

  • Add the various concentrations of the unlabeled competitor.

  • Add the purified receptor preparation.

  • For non-specific binding control, add a saturating concentration of the unlabeled reference steroid (e.g., 1 µM Dexamethasone).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cellular Uptake Assay using Fluorescence Microscopy

This method allows for the visualization and semi-quantitative analysis of the cellular uptake and subcellular localization of fluorescently labeled steroids.

Objective: To visualize the cellular uptake and distribution of this compound in target cells (e.g., breast cancer cell lines like T47D).

Materials:

  • Target cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with appropriate filter sets for NBD and DAPI

Procedure:

  • Seed the target cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 10-100 nM).

  • Remove the culture medium from the cells and wash them once with PBS.

  • Add the this compound-containing medium to the cells and incubate for various time points (e.g., 15 min, 30 min, 1 h, 4 h) at 37°C in a CO2 incubator.

  • After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove unbound steroid.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.

  • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for NBD (green fluorescence) and DAPI (blue fluorescence).

  • Analyze the images to determine the subcellular localization of this compound.

Visualizations

Signaling Pathway of Steroid Receptors

steroid_signaling cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid Steroid (e.g., this compound) receptor_complex Receptor-HSP Complex steroid->receptor_complex Enters Cell cell_membrane Cell Membrane cytoplasm Cytoplasm nucleus Nucleus activated_receptor Activated Receptor-Steroid Complex receptor_complex->activated_receptor Steroid Binding & HSP Dissociation hre Hormone Response Element (HRE) on DNA activated_receptor->hre Translocation & Dimerization transcription Transcription hre->transcription Gene Regulation mrna mRNA transcription->mrna mrna->cytoplasm Translation to Protein

Caption: Generalized signaling pathway of steroid hormones.

Experimental Workflow for Competitive Binding Assay

binding_assay_workflow start Start prepare_reagents Prepare Receptor, Radioligand, and Competitor Dilutions start->prepare_reagents incubation Incubate Receptor, Radioligand, and Competitor prepare_reagents->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound presents a valuable tool for investigating the complex roles of the progesterone and glucocorticoid receptors. Its high affinity for both receptors, coupled with its fluorescent properties, allows for a range of applications from in vitro binding assays to cellular imaging. While more comprehensive quantitative data on its photophysical properties would be beneficial, the existing information, combined with the detailed protocols provided in this guide, offers a solid foundation for researchers to incorporate this compound and other NBD-labeled steroids into their studies. The continued exploration of such fluorescent probes will undoubtedly contribute to a deeper understanding of steroid hormone signaling in health and disease.

A Comparative Guide to In Vivo and In Vitro Studies of RU 45196

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro and in vivo experimental data for RU 45196, a fluorescently labeled 19-norsteroid derivative. This compound is recognized for its high binding affinity to both the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR), making it a valuable tool for studying steroid hormone receptor biology. Its intrinsic fluorescence (excitation at ~480 nm, emission at ~525 nm) allows for direct visualization and quantification in various experimental settings.

In Vitro Studies: Probing Receptor Binding and Interaction

In vitro studies are fundamental to characterizing the direct interaction of a compound with its molecular targets. For this compound, these studies have primarily focused on determining its binding affinity for the glucocorticoid and progesterone receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity of this compound and reference compounds to the glucocorticoid and progesterone receptors. It is important to note that specific binding affinity data for this compound, particularly for the progesterone receptor, is not widely available in publicly accessible literature. The data presented for this compound is based on a cited doctoral thesis, highlighting the need for further published studies to corroborate these findings.

CompoundTarget ReceptorRelative Binding Affinity (RBA %)IC50 / KiReference Compound
This compound Glucocorticoid Receptor (GR)115 ± 15Not ReportedDexamethasone (B1670325) (100%)
This compound Progesterone Receptor (PR)Data Not AvailableData Not AvailableProgesterone (100%)
DexamethasoneGlucocorticoid Receptor (GR)100~5-10 nM (Ki)-
ProgesteroneProgesterone Receptor (PR)100~1-5 nM (Ki)-

Note: Relative Binding Affinity (RBA) is expressed as a percentage relative to the reference compound. A higher RBA value indicates a stronger binding affinity.

Experimental Protocols: In Vitro Competitive Binding Assay

The following is a representative protocol for a fluorescent competitive binding assay, a common method to determine the binding affinity of a test compound like this compound.

Objective: To determine the relative binding affinity of this compound for the glucocorticoid or progesterone receptor by measuring the displacement of a known fluorescently labeled ligand.

Materials:

  • Purified recombinant human Glucocorticoid Receptor (GR) or Progesterone Receptor (PR)

  • Fluorescently labeled tracer ligand (e.g., a fluorescently tagged dexamethasone or progesterone analog)

  • This compound (unlabeled test compound)

  • Assay Buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Multi-well plates (e.g., 96-well or 384-well black plates)

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the reference compound (e.g., dexamethasone or progesterone) in assay buffer. Prepare a working solution of the fluorescent tracer and the receptor.

  • Assay Setup: To the wells of the microplate, add the assay buffer, the fluorescent tracer, and the serially diluted this compound or reference compound.

  • Incubation: Add the receptor solution to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the binding of the fluorescent tracer (IC50). The relative binding affinity can then be calculated by comparing the IC50 of this compound to that of the reference compound.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ru Serial Dilution of this compound add_reagents Add Reagents to Plate prep_ru->add_reagents prep_ref Serial Dilution of Reference prep_ref->add_reagents prep_tracer Prepare Fluorescent Tracer prep_tracer->add_reagents prep_receptor Prepare Receptor Solution prep_receptor->add_reagents incubate Incubate at RT add_reagents->incubate read_plate Measure Fluorescence Polarization incubate->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 calc_rba Determine Relative Binding Affinity calc_ic50->calc_rba

Caption: Experimental workflow for an in vitro competitive binding assay.

In Vivo Studies: Assessing Biological Activity in a Living System

As of the latest literature review, there is a notable absence of published in vivo studies specifically investigating the biological effects of this compound. Its primary application appears to be as a fluorescent probe for in vitro receptor studies. The lack of in vivo data means that key parameters such as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), efficacy in animal models, and potential off-target effects in a whole organism remain uncharacterized.

The development of fluorescent ligands like this compound holds promise for future in vivo applications, such as real-time imaging of receptor dynamics in living animals. However, without published studies, a direct comparison to its in vitro performance is not possible at this time.

Signaling Pathways of Target Receptors

This compound exerts its effects by binding to the glucocorticoid and progesterone receptors. Understanding the signaling pathways of these receptors is crucial for interpreting the potential biological consequences of this binding.

Glucocorticoid Receptor (GR) Signaling Pathway

Upon binding to a ligand like a glucocorticoid or this compound in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, it typically forms a homodimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to a wide range of physiological effects, including regulation of metabolism, inflammation, and the immune response.

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Glucocorticoid GR_complex GR-Chaperone Complex Ligand->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Conformational Change GR_dimer GR Dimer Activated_GR->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Progesterone Receptor (PR) Signaling Pathway

Similar to the GR, the progesterone receptor is a nuclear receptor that, in its unbound state, resides in the cytoplasm in a complex with chaperone proteins. Upon binding to progesterone or a ligand like this compound, the receptor is activated and translocates to the nucleus. There, it dimerizes and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, playing a critical role in female reproductive functions, such as the menstrual cycle and pregnancy, as well as in the development of certain cancers.

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound / Progesterone PR_complex PR-Chaperone Complex Ligand->PR_complex Binds Activated_PR Activated PR PR_complex->Activated_PR Conformational Change PR_dimer PR Dimer Activated_PR->PR_dimer Nuclear Translocation & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Progesterone Receptor (PR) signaling pathway.

Conclusion

This compound is a potent in vitro tool for studying the glucocorticoid and progesterone receptors due to its high binding affinity and fluorescent properties. The available data robustly supports its utility in competitive binding assays and potentially in cellular imaging applications. However, the complete picture of its pharmacological profile is limited by the conspicuous absence of in vivo studies. Future research should aim to bridge this gap by investigating the pharmacokinetics, efficacy, and safety of this compound in living organisms. Such studies will be crucial in determining its potential for translation into preclinical and clinical research, particularly in the realm of molecular imaging. Researchers are encouraged to consult the primary literature for more detailed information and to consider the current data gaps when designing future experiments with this compound.

Safety Operating Guide

Navigating the Disposal of Research Chemical RU-45196: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a compound designated "RU-45196" are not available in public safety databases. The following guide provides essential, immediate safety and logistical information for the proper disposal of potent, non-hazardous, and hazardous research chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's Environmental Health and Safety (EHS) guidelines.

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment.[1][2] Improper disposal can lead to regulatory non-compliance, costly fines, and significant health risks.[1] This guide offers a procedural, step-by-step framework for managing chemical waste from identification to final disposal.

Step 1: Waste Identification and Characterization

The first and most critical step is to identify and characterize the waste. All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed to be non-hazardous by your institution's EHS department.[3]

  • Unused or Expired Product: Any unwanted or expired RU-45196 should be treated as chemical waste. It should not be disposed of in regular trash or down the drain.[4]

  • Contaminated Materials: All materials that have come into contact with RU-45196, including personal protective equipment (PPE), gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated waste.[4][5]

  • Solutions: Liquid solutions containing RU-45196 must be collected in a designated, sealed, and properly labeled waste container.[4]

Step 2: Segregation of Chemical Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7] Incompatible chemicals must be stored separately, using physical barriers if necessary.[8]

General Segregation Guidelines:

  • Store acids and bases separately.[7]

  • Keep oxidizing agents away from reducing agents and organic compounds.[7]

  • Separate reactive materials from flammable ones.[6]

  • Isolate acutely toxic chemicals.

Step 3: Proper Waste Containment and Storage

Chemical waste must be stored in appropriate containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8][9]

Container Requirements:

  • Compatibility: Containers must be chemically compatible with the waste they hold.[8] Plastic is often preferred.[9]

  • Condition: Containers must be in good condition, free from leaks or damage, with a secure, screw-on cap.[7][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.[4][6][9]

  • Closure: Waste containers must be kept closed at all times, except when adding or removing waste.[3][9]

Step 4: Disposal Procedures

The final disposal of chemical waste must be handled by your institution's EHS department or a licensed hazardous waste contractor.[3][4]

Key Disposal Prohibitions:

  • No Sewer Disposal: Hazardous chemical waste must not be discharged into the sewer system via sinks or other drains.[3][6]

  • No Regular Trash Disposal: Do not dispose of chemical waste in the regular trash.[10]

  • No Evaporation: Allowing volatile chemical waste to evaporate in a fume hood is not a permissible disposal method.[3]

The following table summarizes common laboratory chemical waste streams and their appropriate disposal routes.

Waste CategoryExamplesDisposal Route
Non-Hazardous Solid Waste Inert materials, non-contaminated lab supplies (e.g., paper towels, packaging)Regular trash, provided they are not contaminated with hazardous chemicals.
Non-Hazardous Aqueous Solutions Saline, buffer solutions (neutral pH), sugar solutionsMay be permissible for drain disposal with copious amounts of water, subject to local regulations and EHS approval.[11]
Hazardous Solid Waste Unused RU-45196, contaminated gloves, pipette tips, bench paperCollect in a labeled, sealed container for EHS pickup.[4]
Hazardous Liquid Waste (Aqueous) Solutions containing RU-45196, acidic or basic solutions, solutions with heavy metalsCollect in a labeled, sealed, and compatible container for EHS pickup.[4]
Hazardous Liquid Waste (Organic Solvents) Halogenated and non-halogenated solventsCollect in separate, labeled, and sealed containers for EHS pickup.
Acutely Toxic/Potent Compounds Highly toxic chemicals, carcinogens, mutagensStrict segregation and containment are required. Follow specific EHS protocols for "P-listed" wastes.[9]
Sharps Waste Needles, scalpels, razor blades (contaminated or not)Dispose of in a designated, puncture-resistant sharps container.

Experimental Protocols & Methodologies

Disposal methodologies are dictated by regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) and institutional policies.[8] The primary "experimental protocol" for waste disposal is the waste characterization and management plan implemented by your institution's EHS department. This involves:

  • Waste Characterization: Determining if a waste is hazardous based on ignitability, corrosivity, reactivity, or toxicity.[9]

  • Container Management: Ensuring proper selection, labeling, and storage of waste containers.[7][8]

  • Accumulation and Pickup: Managing SAAs and scheduling waste collection with the EHS department.[4][9]

  • Treatment and Disposal: Transporting waste to a licensed facility for treatment (e.g., incineration, neutralization) or secure landfilling.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like RU-45196.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Accumulation cluster_4 Step 4: Disposal start Unused RU-45196 or Contaminated Material identify Consult SDS & EHS Guidelines Characterize Waste (e.g., Hazardous, Non-Hazardous) start->identify segregate Segregate by Hazard Class (Flammable, Corrosive, Reactive, Toxic) identify->segregate container Select Compatible Container (e.g., Glass, Plastic) segregate->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Date container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store keep_closed Keep Container Securely Closed store->keep_closed full Is Container Full? keep_closed->full ehs_pickup Contact EHS for Waste Pickup full->ehs_pickup Yes continue_collection Continue Collection full->continue_collection No continue_collection->store

Caption: Workflow for laboratory chemical waste disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.